Benperidol
Description
Benperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.
A butyrophenone with general properties similar to those of HALOPERIDOL. It has been used in the treatment of aberrant sexual behavior. (From Martindale, The Extra Pharmacopoeia, 30th ed, p567)
See also: Haloperidol (related).
Structure
3D Structure
Propriétés
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
| Record name | Benperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benperidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENPERIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Frenactyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Chemical Architecture of Benperidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure of Benperidol, a potent butyrophenone antipsychotic. The document details the synthetic pathway, experimental protocols, and key chemical and pharmacological data, presented in a format tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one, is a high-potency typical antipsychotic drug.[1] Its chemical structure is characterized by a butyrophenone moiety linked to a piperidine ring, which in turn is substituted with a benzimidazolinone group. This unique combination of functional groups is crucial for its pharmacological activity.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄FN₃O₂ | [1][2] |
| Molecular Weight | 381.45 g/mol | [1][2] |
| CAS Number | 2062-84-2 | [1][2] |
| Melting Point | 165 °C (Polymorph BII) | [3] |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The core of the synthesis involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone.[1] This reaction is a cornerstone in the production of many butyrophenone antipsychotics.
A general synthetic scheme is presented below:
Experimental Protocol
While the original patent (BE 626307) provides the foundational method, a detailed experimental protocol for a similar synthesis offers insight into the practical execution. The following protocol is adapted from the synthesis of a related compound and serves as a representative procedure:
Materials:
-
4-(2-Keto-1-benzimidazolinyl)piperidine
-
4-chloro-4'-fluorobutyrophenone
-
Toluene (solvent)
-
Sodium bicarbonate (Na₂CO₃) (base)
-
Potassium iodide (KI) (catalyst)
-
Chloroform (extraction solvent)
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Ethyl acetate (eluent)
Procedure:
-
A mixture of 4-(2-keto-1-benzimidazolinyl)piperidine, 4-chloro-4'-fluorobutyrophenone, sodium bicarbonate, and a catalytic amount of potassium iodide is prepared in toluene.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 27 hours.
-
After cooling, the mixture is washed with water and the aqueous layer is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel, using ethyl acetate as the eluent, to afford pure this compound.
Quantitative Data
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.82 | s | 1H | Benzimidazolinone N-H |
| 1.56 | q | 2H | Piperidine C-H |
| 1.52 | t | 2H | Piperidine C-H |
Reference:[3]
Table 2: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 381.19 | - | [M]+ (Molecular Ion) |
| 230 | 100% | Base Peak |
| 165.07 | - | Fragment |
| 123.02 | - | Fragment |
| 109 | - | Fragment |
Mechanism of Action
This compound exerts its antipsychotic effects primarily through potent antagonism of the dopamine D₂ receptors in the brain.[1] Its high affinity for these receptors is a key determinant of its high potency. The mechanism involves the blockade of dopaminergic neurotransmission in the mesolimbic pathway, which is thought to be overactive in psychosis.
The following diagram illustrates the simplified signaling pathway of this compound's action.
References
Preclinical Profile of Benperidol: An In-Depth Technical Guide on its Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on the antipsychotic effects of Benperidol, a potent butyrophenone derivative. This compound is recognized as one of the most potent neuroleptics, demonstrating high affinity and selectivity for dopamine D2 receptors. This document summarizes its receptor binding profile, details the methodologies of key preclinical behavioral assays used to characterize its antipsychotic potential, and visualizes its mechanism of action and experimental workflows.
Core Data Presentation
The antipsychotic activity of this compound is primarily attributed to its strong antagonism of dopamine D2 receptors. The following tables summarize the quantitative data on its binding affinities for key dopamine and serotonin receptors, which are central to its therapeutic action and side-effect profile.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Reference |
| Dopamine D₂ | 0.027 | [1] |
| Dopamine D₄ | 0.066 | [1] |
| Serotonin 5-HT₂ₐ | 3.75 | [1] |
Note: Kᵢ is the inhibition constant, representing the concentration of the drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates a higher binding affinity.
Mechanism of Action: D₂ Receptor Antagonism
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its potent antipsychotic effects.[2] Its high affinity for D2 receptors, as indicated by its low Kᵢ value, underlies its high potency.[1][2]
Experimental Protocols for Preclinical Assessment
The following are detailed methodologies for key preclinical behavioral experiments used to evaluate the antipsychotic efficacy and extrapyramidal side effects of this compound in animal models.
Catalepsy Bar Test
This test is used to assess the cataleptic effects of antipsychotic drugs, which are indicative of their potential to induce extrapyramidal side effects, particularly Parkinsonian-like symptoms.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A horizontal metal or wooden bar (approximately 0.5-1 cm in diameter) is fixed at a height of 3-9 cm above a flat surface.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
This compound or the vehicle control is administered intraperitoneally (i.p.).
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch, up to a maximum cut-off time (e.g., 180 seconds).
-
The mean descent latency for each treatment group is calculated and compared.
-
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for the efficacy of antipsychotic drugs in attenuating the positive symptoms of psychosis.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
Acquisition Training: The animal is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response). This is repeated for a set number of trials.
-
Drug Testing: Once a stable baseline of avoidance responding is established, animals are treated with this compound or vehicle before the test session.
-
The number of avoidance and escape responses, as well as the latency to respond, are recorded. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.
-
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. This test is used to assess the ability of antipsychotics to restore these deficits.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a platform that detects movement, and a speaker to deliver acoustic stimuli.
-
Animals: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Procedure:
-
The animal is placed in the enclosure within the chamber and allowed to acclimatize for a few minutes with background white noise.
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented, and the resulting startle response is measured.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
This compound or a vehicle is administered before the test session. Often, a psychotomimetic drug like phencyclidine (PCP) or amphetamine is used to induce a PPI deficit, and the ability of this compound to reverse this deficit is measured.
-
The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. An increase in %PPI in drug-treated animals compared to vehicle-treated, deficit-induced animals indicates a potential therapeutic effect.
-
References
Benperidol: A Technical Guide for the Study of Hypersexuality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypersexuality, characterized by excessive and uncontrollable sexual thoughts, urges, and behaviors, presents a significant challenge in both clinical management and scientific understanding. The neurobiological underpinnings of this condition are thought to involve dysregulation of reward and impulse control pathways, with a key role attributed to the dopaminergic system. Benperidol, a potent butyrophenone antipsychotic, has been utilized in the treatment of hypersexuality and paraphilias.[1][2] Its high affinity and selectivity for the dopamine D2 receptor make it a valuable pharmacological tool for researchers investigating the mechanisms of hypersexuality and for professionals developing novel therapeutic interventions.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical and clinical evidence related to its effects on sexual behavior, and detailed experimental protocols to facilitate its use as a research tool.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor.[1][3] This action is believed to modulate the dopaminergic pathways that influence sexual drive and behavior.[1]
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.027[1] |
| Dopamine D4 | 0.066[1] |
| Serotonin 5-HT2A | 3.75[1] |
This table clearly demonstrates this compound's high affinity for the D2 receptor, with a significantly lower affinity for the 5-HT2A receptor, highlighting its selectivity.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for designing and interpreting experimental studies.
| Parameter | Value | Species | Administration |
| Bioavailability | 40.2% (tablet), 48.6% (liquid)[4] | Human | Oral |
| Time to Peak Plasma Concentration (tmax) | 2.7 h (tablet), 1.0 h (liquid)[4] | Human | Oral |
| Elimination Half-life (t1/2) | 4.7 h (tablet), 5.5 h (liquid)[4] | Human | Oral |
| Volume of Distribution (Vd) | 5.19 L/kg[2] | Human | Oral |
| Metabolism | Extensive first-pass metabolism[1] | Human | Oral |
| Excretion | Primarily urinary[1] | Human | Oral |
Signaling Pathway of this compound in Modulating Hypersexuality
This compound's therapeutic effect in hypersexuality is hypothesized to stem from its blockade of D2 receptors in the mesolimbic pathway, a key circuit in reward and motivation. The following diagram illustrates this proposed mechanism.
Preclinical Research Applications
Animal models are invaluable for dissecting the neurobiological mechanisms underlying hypersexuality and for the initial screening of potential therapeutic agents. While specific studies using this compound in animal models of compulsive sexual behavior are limited, research on related dopamine D2 antagonists like haloperidol provides a framework for future investigations.
Experimental Workflow for a Preclinical Study
The following diagram outlines a potential experimental workflow for investigating the effects of this compound on compulsive sexual behavior in a rodent model.
Key Experimental Protocols: Preclinical
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and other receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding, or one of the this compound dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Research Applications
This compound has been the subject of clinical investigations for its efficacy in reducing deviant sexual behavior and hypersexuality.
Key Clinical Studies
| Study | Design | Participants | Intervention | Key Findings |
| Tennent, Bancroft, and Cass (1974) [5] | Double-blind, placebo-controlled | Men with deviant sexual behavior | This compound, Chlorpromazine, Placebo | This compound had a "reducing effect" on libido, with participants reporting a lower frequency of sexual thoughts.[4] |
| Field (1973) | Observational | 28 male sexual offenders | This compound (0.25 mg three times a day) | Universal findings of abolished sexual desire and inability to obtain an erection.[6] |
Experimental Protocols: Clinical
Objective: To evaluate the efficacy and safety of this compound in reducing hypersexual thoughts and behaviors.
Participants:
-
Adult males meeting the diagnostic criteria for Compulsive Sexual Behavior Disorder (CSBD) as defined in ICD-11.
-
Exclusion criteria: unstable medical or psychiatric conditions, substance use disorders, use of other psychotropic medications that may affect sexual function.
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design with three treatment periods: this compound, an active comparator (e.g., an SSRI), and placebo.
-
Each treatment period would last for a predefined duration (e.g., 6 weeks), separated by a washout period (e.g., 2 weeks).
Intervention:
-
This compound: starting dose of 0.25 mg/day, titrated up to a maximum of 1.5 mg/day based on clinical response and tolerability.
-
Active Comparator: Standard therapeutic dose.
-
Placebo: Identical in appearance to the active medications.
Assessments:
-
Primary Outcome Measure: Change from baseline in the Hypersexual Behavior Inventory (HBI) score.[7]
-
Secondary Outcome Measures:
-
Frequency of sexual thoughts and urges (daily diary).
-
Time spent on compulsive sexual behaviors (daily diary).
-
Changes in desire, arousal, and satisfaction using validated questionnaires (e.g., Sexual Desire Inventory).
-
Clinician-rated severity of hypersexuality (e.g., Clinical Global Impression - Severity scale).
-
-
Safety Assessments: Monitoring of adverse events, including extrapyramidal symptoms, and laboratory parameters.
Statistical Analysis:
-
A mixed-effects model will be used to analyze the primary and secondary outcomes, with treatment, period, and sequence as fixed effects and subject as a random effect.
Conclusion
This compound's potent and selective D2 receptor antagonism provides a powerful tool for researchers to probe the role of dopamine in the pathophysiology of hypersexuality. The data and protocols presented in this guide offer a foundation for designing and conducting rigorous preclinical and clinical studies. Further research, particularly utilizing well-defined animal models of compulsive sexual behavior and standardized clinical assessment tools, will be crucial to fully elucidate the therapeutic potential of this compound and to develop more targeted and effective treatments for individuals suffering from hypersexuality.
References
- 1. Pharmacological interventions for sex offenders: A poor evidence base to guide practice | BJPsych Advances | Cambridge Core [cambridge.org]
- 2. prohic.nl [prohic.nl]
- 3. The treatment of sexual deviation using a pharmacological approach | Semantic Scholar [semanticscholar.org]
- 4. Assessment and treatment of hypersexuality: a review | BJPsych Advances | Cambridge Core [cambridge.org]
- 5. Differential effects of dopamine receptor antagonists on the sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
Long-Term Neurological Consequences of Benperidol Exposure: A Technical Guide Based on Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benperidol, a high-potency butyrophenone antipsychotic, exerts its therapeutic effects primarily through potent antagonism of the dopamine D2 receptor. While effective in managing psychotic symptoms, long-term exposure raises significant concerns regarding adverse neurological effects. This technical guide synthesizes findings from animal studies to provide a comprehensive overview of the structural, neurochemical, and behavioral consequences of prolonged this compound exposure. Due to a paucity of research specifically on this compound, this document draws heavily upon data from haloperidol, a structurally and pharmacologically similar antipsychotic, to infer potential long-term effects. The primary focus is on dopamine receptor supersensitivity, oxidative stress, neuroinflammation, and structural brain changes, which are considered key contributors to the pathophysiology of extrapyramidal symptoms and tardive dyskinesia. Detailed experimental protocols and quantitative data are presented to facilitate replication and further investigation into the neurotoxic potential of this compound and related compounds.
Introduction
This compound is a typical antipsychotic drug that has been in clinical use since 1966.[1] It is a derivative of butyrophenone and functions as a selective dopamine D2 receptor antagonist.[1] Its potency in terms of dopamine receptor blockade is considered to be significantly higher than that of chlorpromazine and even haloperidol, suggesting a high risk for extrapyramidal side effects.[1] Understanding the long-term neurological sequelae of this compound is critical for risk-benefit assessment and the development of safer therapeutic strategies. Animal models provide an invaluable tool for investigating these effects in a controlled manner. This guide focuses on the enduring changes in the central nervous system following chronic exposure to this compound and related butyrophenones in various animal species.
Dopaminergic System Alterations
The primary mechanism of action of this compound involves the blockade of D2 dopamine receptors.[1] Chronic antagonism of these receptors leads to compensatory changes in the dopaminergic system, most notably the development of receptor supersensitivity. This phenomenon is widely hypothesized to be a major contributor to the emergence of tardive dyskinesia (TD), a persistent and often irreversible movement disorder.[2][3]
Dopamine Receptor Upregulation
Long-term treatment with haloperidol has been shown to increase the density of D2-like dopamine receptors.[4] Studies in rats have demonstrated a significant elevation in dopamine D4 receptors, a member of the D2-like family, following one month of haloperidol administration.[4]
Table 1: Effects of Chronic Haloperidol Treatment on Dopamine Receptor Density in Rat Striatum
| Receptor Subtype | Treatment Duration | Change in Density | Animal Model | Reference |
| D4 Receptors | 1 month | ~2-fold increase | Rat | [4] |
| D2/D3 Receptors | 1 month | 19% increase | Rat | [4] |
Experimental Protocol: Dopamine Receptor Autoradiography
-
Animal Model: Adult male rats.
-
Drug Administration: Daily intraperitoneal (i.p.) injections of haloperidol (e.g., 0.5 mg/kg) for a specified period (e.g., 8-16 days or one month).[4][5]
-
Tissue Preparation: 24 hours after the final injection, animals are euthanized, and brains are rapidly removed and frozen. Coronal sections containing the striatum are prepared using a cryostat.
-
Receptor Binding Assay:
-
To determine D4 receptor density, a subtraction method is often employed due to the lack of highly specific D4 ligands. This involves measuring the binding of a ligand that binds to D2, D3, and D4 receptors (e.g., [3H]nemonapride) and a ligand that binds to D2 and D3 receptors (e.g., [3H]raclopride). The difference in binding sites represents the D4 receptor density.[4]
-
Brain sections are incubated with the radioligand in a buffer solution. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radioactive competitor.
-
After incubation, sections are washed, dried, and apposed to film or a phosphor imaging plate.
-
-
Quantification: The density of receptors in specific brain regions is quantified using densitometry and Scatchard analysis.[4]
Signaling Pathway: Dopamine D2 Receptor Blockade and Supersensitivity
Caption: Chronic D2 receptor blockade by this compound leads to compensatory upregulation.
Structural Brain Changes and Neurotoxicity
Emerging evidence from animal studies suggests that long-term exposure to first-generation antipsychotics can lead to measurable reductions in brain volume. These structural alterations may be indicative of underlying neurotoxic processes.
Brain Volume Reduction
Studies in both rodents and non-human primates have demonstrated that chronic administration of haloperidol is associated with a decrease in whole-brain volume, with a particular impact on cortical gray matter.[6][7][8]
Table 2: Effects of Chronic Antipsychotic Treatment on Brain Volume
| Finding | Animal Model | Treatment Duration | Antipsychotic | Reference |
| 6-7% decrease in whole-brain volume | Rat | 8 weeks | Haloperidol, Olanzapine | [6] |
| 8-12% decrease in frontal cortical volume | Rat | 8 weeks | Haloperidol, Olanzapine | [6] |
| 8-11% reduction in fresh brain weight | Macaque Monkey | 17-27 months | Haloperidol, Olanzapine | [7] |
| 11.8-15.2% smaller gray matter volume in parietal lobe | Macaque Monkey | 17-27 months | Haloperidol, Olanzapine | [9] |
| 4% decrease in whole brain volume | Rodent | 8 weeks | Haloperidol | [8] |
| 6% decrease in cortical gray matter | Rodent | 8 weeks | Haloperidol | [8] |
| 14% hypertrophy of the corpus striatum | Rodent | 8 weeks | Haloperidol | [8] |
Cellular Changes
The reduction in gray matter volume appears to be linked to a decrease in the number of glial cells, rather than a loss of neurons.[9] This leads to an increased neuronal density.[9]
Table 3: Cellular Changes in the Parietal Lobe of Macaque Monkeys Following Chronic Antipsychotic Exposure
| Cellular Parameter | Change | Reference |
| Glial Cell Number | 14.2% lower | [9] |
| Neuron Density | 10.2% higher | [9] |
| Total Neuron Number | No significant difference | [9] |
| Endothelial Cell Number | No significant difference | [9] |
Experimental Protocol: Stereological Analysis of Brain Tissue
-
Animal Model: Macaque monkeys or rodents.
-
Drug Administration: Chronic oral or parenteral administration of the antipsychotic at clinically relevant doses.[7]
-
Tissue Processing: Following the treatment period, animals are euthanized, and the brains are perfusion-fixed. The brains are then embedded and sectioned.
-
Staining: Sections are stained with a Nissl stain to visualize cell bodies.
-
Stereological Methods:
-
Cavalieri's Principle: Used to estimate the volume of brain regions of interest from serial sections.[7][9]
-
Optical Fractionator Method: An unbiased method used to estimate the total number of cells (neurons, glia) within a defined region. This involves systematic random sampling of tissue sections and counting cells within a three-dimensional counting frame.[9]
-
-
Data Analysis: The estimated cell numbers and volumes are compared between the antipsychotic-treated and control groups.
Workflow: Investigating Antipsychotic-Induced Brain Volume Changes
Caption: Experimental workflow for assessing brain volume and cellular changes.
Oxidative Stress and Neuroinflammation
A growing body of evidence suggests that oxidative stress and neuroinflammation may play a role in the neurotoxic effects of long-term antipsychotic use.[10][11] Haloperidol has been shown to induce oxidative damage in various brain regions.
Markers of Oxidative Stress
Chronic haloperidol treatment in rats has been associated with an increase in markers of lipid peroxidation and protein oxidation in the striatum and hippocampus.[10][11]
Table 4: Effects of Chronic Haloperidol Treatment on Oxidative Stress Markers in Rat Brain
| Brain Region | Marker | Change | Treatment Details | Reference |
| Striatum | Thiobarbituric acid reactive substances (TBARS) | Increased | 1.5 mg/kg for 28 days | [10] |
| Striatum | Superoxide Production | Increased | 1.5 mg/kg for 28 days | [10] |
| Hippocampus | Protein Carbonyls | Increased | 1.5 mg/kg for 28 days | [10] |
| Hippocampus | Nonenzymatic antioxidant potential | Decreased | 1.5 mg/kg for 28 days | [10] |
| Frontal Cortex, Hippocampus, Striatum | 4-hydroxy-2-nonenal (Lipid Peroxidation) | Increased | 0.1 mg/kg for 6 days | [11] |
| Frontal Cortex, Hippocampus, Striatum | 8-isoprostane (Lipid Peroxidation) | Increased | 0.1 mg/kg for 6 days | [11] |
| Frontal Cortex, Hippocampus, Striatum | Protein Carbonyl Content | Increased | 0.1 mg/kg for 6 days | [11] |
| Frontal Cortex, Hippocampus, Striatum | Glutathione Peroxidase Activity | Decreased | 0.1 mg/kg for 6 days | [11] |
| Frontal Cortex, Hippocampus, Striatum | Glutathione Reductase Activity | Decreased | 0.1 mg/kg for 6 days | [11] |
Experimental Protocol: Measurement of Oxidative Stress Markers
-
Animal Model: Adult male Wistar rats.[10]
-
Drug Administration: Daily i.p. injections of haloperidol (e.g., 1.5 mg/kg) for 28 days.[10]
-
Tissue Homogenization: Following euthanasia, specific brain regions (striatum, hippocampus, cortex) are dissected and homogenized in an appropriate buffer.
-
Biochemical Assays:
-
TBARS Assay: Measures malondialdehyde, a product of lipid peroxidation. The homogenate is reacted with thiobarbituric acid, and the resulting chromophore is measured spectrophotometrically.
-
Protein Carbonyl Assay: Measures the level of oxidized proteins. Carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.
-
Antioxidant Enzyme Assays: The activities of enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured using specific spectrophotometric assays.
-
Superoxide Production: Can be measured by the reduction of nitroblue tetrazolium (NBT).
-
Logical Relationship: From D2 Blockade to Potential Neurotoxicity
Caption: Postulated cascade of events leading to neurotoxicity from chronic this compound.
Behavioral Manifestations
The neurochemical and structural changes induced by long-term antipsychotic exposure manifest as a range of behavioral alterations in animal models. These models are crucial for understanding the functional consequences of these changes and for screening potential therapeutic interventions.
Extrapyramidal Symptoms and Tardive Dyskinesia Models
The most widely used animal model for TD is the induction of vacuous chewing movements (VCMs) in rodents following chronic neuroleptic treatment.[3][12]
Table 5: Behavioral Effects of Chronic Haloperidol Administration in Rodents
| Behavioral Domain | Finding | Animal Model | Treatment Details | Reference |
| Motor Activity | Diminished | Sprague-Dawley Rat | 28 days | [13] |
| Exploration | Diminished | Sprague-Dawley Rat | 28 days | [13] |
| Working Memory | Impaired | Sprague-Dawley Rat | 28 days | [13] |
| Anxiety | Increased | Sprague-Dawley Rat | 28 days | [13] |
| Vacuous Chewing Movements (VCMs) | Induced/Elevated | Sprague-Dawley Rat | 19 weeks (1.5 mg/kg/day) | [14] |
| Catalepsy | Induced | Sprague-Dawley Rat | 28 days | [13] |
| Communicative Behavior | Reduced in "recruit" mice | C57BL/6J Mouse | 0.1 and 0.4 mg/kg | [15] |
| Aggressive Behavior | Reduced in "recruit" mice | C57BL/6J Mouse | 0.1 and 0.4 mg/kg | [15] |
Experimental Protocol: Assessment of Vacuous Chewing Movements (VCMs)
-
Drug Administration: Chronic administration of haloperidol (e.g., via drinking water, osmotic minipumps, or daily injections) for several weeks to months.[13][14]
-
Behavioral Observation:
-
Animals are placed individually in a quiet, transparent observation cage.
-
A mirror may be placed behind the cage to allow for observation of oro-facial movements.
-
After an acclimatization period, VCMs are recorded for a set duration (e.g., 2-5 minutes).
-
VCMs are defined as purposeless chewing movements in the absence of food. Tongue protrusions may also be quantified.
-
Observations are typically conducted by a trained rater who is blind to the treatment conditions.
-
-
Data Analysis: The frequency of VCMs is compared between the haloperidol-treated and control groups.
Conclusion and Future Directions
The available evidence from animal models, primarily using haloperidol as a proxy, strongly suggests that long-term exposure to high-potency butyrophenone antipsychotics like this compound can induce significant and potentially detrimental neurological changes. These include the upregulation of dopamine receptors, a reduction in brain volume likely mediated by glial cell loss, increased oxidative stress, and the emergence of abnormal behaviors that model human movement disorders.
For researchers and drug development professionals, these findings underscore the need for:
-
Direct investigation of this compound: Studies specifically examining the long-term effects of this compound are warranted to confirm and extend the findings from haloperidol research, particularly given this compound's higher D2 receptor potency.
-
Development of novel antipsychotics with improved safety profiles: The mechanisms of neurotoxicity highlighted in this guide, such as oxidative stress and neuroinflammation, represent potential targets for the development of adjunctive therapies or novel antipsychotics that mitigate these adverse effects.
-
Refinement of animal models: Further characterization of the molecular and cellular pathways disrupted by chronic this compound exposure will aid in the development of more predictive animal models for screening and safety assessment.
By elucidating the long-term neurological consequences of this compound and related compounds, the scientific community can work towards optimizing therapeutic strategies for psychotic disorders while minimizing the risk of iatrogenic harm.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term haloperidol elevates dopamine D4 receptors by 2-fold in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term application of haloperidol: effects on dopamine and acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. The influence of chronic exposure to antipsychotic medications on brain size before and after tissue fixation: a comparison of haloperidol and olanzapine in macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrasting effects of haloperidol and lithium on rodent brain structure: a magnetic resonance imaging study with postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic exposure to antipsychotic medication on cell numbers in the parietal cortex of macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol- and clozapine-induced oxidative stress in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haloperidol elicits oxidative damage in the brain of rats submitted to the ketamine-induced model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Effects of haloperidol on communicative and aggressive behavior in male mice with different experiences of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benperidol Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the dosage of benperidol for in vivo studies in rodents. This compound is a highly potent butyrophenone antipsychotic and a strong dopamine D2 receptor antagonist.[1] Due to its high potency, careful dose selection is critical to ensure experimental success and animal welfare.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors in the central nervous system.[2][3] This blockade of dopaminergic neurotransmission is believed to be responsible for its antipsychotic effects. It also exhibits some affinity for serotonin receptors, although to a lesser extent than for dopamine receptors.[1] The high affinity for D2 receptors contributes to its high potency, which is reported to be greater than that of the commonly used antipsychotic, haloperidol.[1]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2_Receptor [label="Dopamine D2\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine_Signaling [label="Dopaminergic\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Antipsychotic_Effect [label="Antipsychotic\nEffect", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> D2_Receptor [label=" Antagonizes", fontcolor="#202124"]; D2_Receptor -> Dopamine_Signaling [label=" Blocks", fontcolor="#202124"]; Dopamine_Signaling -> Antipsychotic_Effect [label=" Leads to", fontcolor="#202124"]; }
Dosage Calculation and Considerations
Comparative Potency: this compound is considered to be more potent than haloperidol.[1] This suggests that initial dose-finding studies for this compound should start at doses lower than those typically used for haloperidol in similar experimental paradigms.
Data from Related Compounds (Haloperidol): Studies using haloperidol to induce catalepsy in rats, a common behavioral assay for antipsychotic activity, often use doses in the range of 1 to 2 mg/kg administered intraperitoneally (IP).[2]
Recommended Approach for Dose Finding:
-
Literature Review: Thoroughly review any available literature where this compound or structurally related compounds have been used in rodent models.
-
Initial Dose Selection: Based on the higher potency of this compound compared to haloperidol, a starting dose for a catalepsy study in rats could be in the range of 0.1 - 0.5 mg/kg (IP).
-
Dose-Response Study: Conduct a pilot study with a small number of animals using a range of doses (e.g., 0.1, 0.3, 1.0 mg/kg) to determine the effective dose (ED50) for the desired behavioral or physiological effect.
-
Toxicity Observation: Carefully observe animals for any signs of toxicity, such as excessive sedation, motor impairment, or distress. An acute toxicity study (LD50) may be necessary depending on the experimental goals and regulatory requirements.
Quantitative Data Summary
While specific quantitative data for this compound in rodents is limited, the following table provides a starting point for experimental design based on data from the related compound, haloperidol.
| Compound | Animal Model | Administration Route | Effective Dose Range (Catalepsy) | Reference |
| Haloperidol | Rat | Intraperitoneal (IP) | 1 - 2 mg/kg | [2] |
Note: The effective dose of this compound is expected to be lower than that of haloperidol.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a this compound solution suitable for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
0.9% Sterile Saline
-
Glacial Acetic Acid (optional, for aiding dissolution)
-
Sterile vials
-
Sterile syringes and needles
-
pH meter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.
-
Dissolution:
-
Method A (Direct Dissolution): Attempt to dissolve the this compound powder directly in sterile saline. Vortex or sonicate to aid dissolution.
-
Method B (Acidification): If this compound does not readily dissolve in saline, add a minimal amount of glacial acetic acid dropwise while stirring until the powder is fully dissolved.
-
-
pH Adjustment: If acid was used, adjust the pH of the solution to a physiologically compatible range (typically pH 5-7) using a suitable base (e.g., dilute NaOH).
-
Volume Adjustment: Bring the solution to the final desired volume with sterile saline.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution appropriately, protected from light. It is recommended to prepare fresh solutions for each experiment.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in Vehicle\n(e.g., Saline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solubility [label="Completely\nDissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Acid [label="Add Minimal\nGlacial Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH to 5-7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Volume [label="Adjust to Final Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Sterile Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Ready for Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Weigh; Weigh -> Dissolve; Dissolve -> Check_Solubility; Check_Solubility -> Add_Acid [label=" No", fontcolor="#202124"]; Check_Solubility -> Adjust_pH [label=" Yes", fontcolor="#202124"]; Add_Acid -> Adjust_pH; Adjust_pH -> Final_Volume; Final_Volume -> Filter; Filter -> End; }
Protocol 2: Catalepsy Test in Rats
Objective: To assess the cataleptic effects of this compound in rats. This protocol is adapted from established methods for haloperidol.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution (e.g., saline with the same amount of acid and adjusted pH if used for this compound)
-
Horizontal bar (approximately 0.5 cm in diameter) raised 9 cm from the base.
-
Stopwatch
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.
-
Testing Period: At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.
-
Catalepsy Assessment:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be established (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the descent latencies between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimation [label="Animal Acclimation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Administer this compound\nor Vehicle (IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait for\nSpecified Time", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Place_on_Bar [label="Place Forepaws\non Bar", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Latency [label="Measure Descent\nLatency", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Data [label="Record Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Acclimation; Acclimation -> Injection; Injection -> Wait; Wait -> Place_on_Bar; Place_on_Bar -> Measure_Latency; Measure_Latency -> Record_Data; Record_Data -> End; }
Conclusion
While specific dosage guidelines for this compound in rodent studies are not extensively documented, a systematic approach based on its known pharmacology and comparative potency with related compounds can lead to the successful determination of appropriate doses. Researchers are strongly encouraged to conduct pilot studies to establish the dose-response relationship for their specific experimental model and endpoints. Careful observation and adherence to ethical guidelines for animal research are paramount throughout the experimental process.
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]
Protocol for administering Benperidol in behavioral neuroscience experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering Benperidol, a potent butyrophenone antipsychotic, in behavioral neuroscience experiments. This document outlines detailed methodologies for key behavioral assays, presents quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a highly potent neuroleptic drug, primarily functioning as a dopamine D2 receptor antagonist.[1] Its high affinity for D2 receptors makes it a valuable tool in neuroscience research for studying dopamine-mediated behaviors and the pathophysiology of psychotic disorders.[1] Understanding the precise protocols for its use is crucial for obtaining reliable and reproducible experimental results.
Mechanism of Action
This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the brain.[1] This antagonism is particularly effective in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[1] In addition to its potent D2 receptor antagonism, this compound also exhibits weaker antagonism at serotonin (5-HT2A), histamine (H1), and alpha-adrenergic receptors.[1] This multi-receptor profile contributes to its overall pharmacological effects.
Signaling Pathway of this compound's Primary Action
Caption: this compound's antagonism of the D2 receptor.
Drug Preparation and Administration
Solubility and Vehicle Formulation
This compound can be prepared for intraperitoneal (i.p.) injection in rodents using the following vehicle formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This vehicle can achieve a this compound concentration of at least 1.67 mg/mL. To prepare, first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[1]
-
10% DMSO, 90% Corn Oil: This formulation can also achieve a concentration of at least 1.67 mg/mL. First, dissolve this compound in DMSO and then add the corn oil.[1]
Note: It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Intraperitoneal (I.P.) Injection Protocol
Intraperitoneal injection is a common route for administering this compound in rodents.
Materials:
-
Sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27G for mice, 23-25G for rats)[2]
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[2]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Inject the solution slowly and steadily.[3]
-
Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.
-
Monitoring: Observe the animal for a short period after injection for any signs of distress.
Behavioral Neuroscience Experimental Protocols
Locomotor Activity
This test assesses the effects of a drug on spontaneous motor activity. Antipsychotics like this compound are expected to decrease locomotor activity.
Protocol:
-
Apparatus: An open field arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to automatically record movement.
-
Habituation: Place the animal in the open field for a 30-60 minute habituation period on the day before testing or immediately prior to drug administration on the test day.
-
Administration: Administer this compound or vehicle via i.p. injection.
-
Testing: Place the animal in the center of the open field arena and record locomotor activity (e.g., distance traveled, number of line crossings) for a set period (e.g., 30-60 minutes).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Locomotor Activity (e.g., distance traveled in cm) |
| Vehicle | - | (Baseline data) |
| This compound | (Dose 1) | (Expected decrease) |
| This compound | (Dose 2) | (Expected dose-dependent decrease) |
| This compound | (Dose 3) | (Expected further decrease) |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. Antipsychotics can modulate PPI.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise.
-
Administration: Administer this compound or vehicle i.p. prior to testing.
-
Testing Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise burst).
-
Prepulse-plus-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition |
| Vehicle | - | (Baseline data) |
| This compound | (Dose 1) | (Expected modulation) |
| This compound | (Dose 2) | (Expected dose-dependent modulation) |
Conditioned Avoidance Response (CAR)
The CAR test is a classical assay for assessing antipsychotic activity. Antipsychotics selectively suppress the conditioned avoidance response without impairing the escape response.[4]
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training (Acquisition):
-
Place the animal in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the animal does not move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.
-
Multiple trials are conducted per session.
-
-
Drug Testing: Once the animals have acquired a stable avoidance response (e.g., >80% avoidance), administer this compound or vehicle i.p. before the test session.
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Avoidance Responses | % Escape Responses |
| Vehicle | - | (High) | (High) |
| This compound | (Dose 1) | (Expected decrease) | (No significant change) |
| This compound | (Dose 2) | (Expected further decrease) | (No significant change) |
Social Interaction Test
This test evaluates social behavior, which can be affected by neuropsychiatric disorders.
Protocol:
-
Apparatus: A three-chambered social interaction arena. The test animal is placed in the center chamber and can freely explore the side chambers.
-
Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for a 5-10 minute habituation period.
-
Sociability Phase:
-
Place an unfamiliar "stranger" mouse in a small wire cage in one of the side chambers.
-
Place an empty wire cage in the other side chamber.
-
Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage using a video tracking system.
-
-
Social Novelty Phase (Optional):
-
Introduce a second, novel stranger mouse into the previously empty wire cage.
-
Record the time the test animal spends interacting with the now-familiar mouse versus the novel mouse.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time with Stranger 1 (s) | Time with Empty Cage (s) | Time with Stranger 2 (s) |
| Vehicle | - | (Baseline data) | (Baseline data) | (Baseline data) |
| This compound | (Dose 1) | (Potential alteration) | (Potential alteration) | (Potential alteration) |
| This compound | (Dose 2) | (Potential dose-dependent alteration) | (Potential dose-dependent alteration) | (Potential dose-dependent alteration) |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a behavioral neuroscience experiment involving this compound.
Caption: A typical experimental workflow.
Conclusion
These application notes provide a framework for the use of this compound in behavioral neuroscience research. Adherence to these detailed protocols for drug preparation, administration, and behavioral testing will contribute to the generation of high-quality, reproducible data. Further research is warranted to establish specific dose-response relationships for this compound in various rodent models and behavioral paradigms.
References
Application Notes and Protocols for Benperidol in Positron Emission Tomography (PET) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benperidol, a potent butyrophenone antipsychotic, exhibits high affinity and selectivity for the dopamine D2 receptor. This characteristic makes its radiolabeled analogues, such as [¹¹C]N-methyl-benperidol ([¹¹C]NMB) and [¹⁸F]this compound, valuable tools for in vivo imaging of D2 receptors using Positron Emission Tomography (PET). PET studies with these radiotracers allow for the quantification and localization of D2 receptors in the brain, providing insights into various neuropsychiatric disorders and aiding in the development of novel therapeutics targeting the dopaminergic system.
These application notes provide an overview of the use of this compound-based radiotracers in PET imaging, including their radiosynthesis, quality control, and application in preclinical and clinical research. Detailed protocols for key experiments are also provided to guide researchers in the field.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its radiolabeled derivatives used in PET imaging studies.
Table 1: In Vitro Receptor Binding Affinity of this compound and its Analogues
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | Dopamine D2 | Human | Radioligand Displacement | 0.03 | [1] |
| N-methyl-benperidol (NMB) | Dopamine D2 | Primate | In Vitro Binding | 3.6 | [2] |
Table 2: Radiosynthesis and Radiochemical Properties of this compound-based PET Tracers
| Radiotracer | Precursor | Radiochemical Yield | Specific Activity | Synthesis Time | Reference |
| --INVALID-LINK--benperidol | N/A | 5-10% | >3000 Ci/mmol | 100 min | [2] |
| [¹¹C]N-methyl-benperidol ([¹¹C]NMB) | This compound | 2.5 ± 0.9 GBq | >40.7 TBq/mmol (>1100 Ci/mmol) | 50 min | [3] |
Table 3: In Vivo PET Imaging Data for this compound Radiotracers
| Radiotracer | Species | Key Finding | Value | Reference |
| [¹⁸F]NMB | Baboon | Brain received dose | 13 mrad/mCi | [4] |
Signaling Pathway
The primary target of this compound is the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. The signaling pathway of the D2 receptor is depicted below.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]N-methyl-benperidol ([¹¹C]NMB)
This protocol is based on the N-methylation of this compound using [¹¹C]methyl iodide.[3]
Materials:
-
This compound
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydroxide (NaOH)
-
Sterile Water for Injection, USP
-
Ethyl Alcohol, USP
-
Sep-Pak C18 cartridge
-
HPLC system with a radio-detector
-
Reaction vessel
-
Rotary evaporator
-
Sterile, non-pyrogenic 0.22 µm filter
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Introduce [¹¹C]CH₃I into the reaction vessel containing the this compound solution and a small amount of NaOH.
-
Heat the reaction mixture at 70°C for 3 minutes to facilitate the N-methylation reaction.
-
After the reaction, dilute the mixture with Sterile Water for Injection.
-
Pass the diluted reaction mixture through a Sep-Pak C18 cartridge, which has been pre-activated with Ethyl Alcohol and Sterile Water for Injection.
-
Wash the cartridge with additional Sterile Water for Injection to remove unreacted [¹¹C]CH₃I and other polar impurities.
-
Elute the [¹¹C]NMB from the cartridge using the HPLC solvent.
-
Purify the collected eluate using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹¹C]NMB.
-
Remove the HPLC solvent from the collected fraction using a rotary evaporator.
-
Reconstitute the purified [¹¹C]NMB in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
Pass the final product through a sterile, non-pyrogenic 0.22 µm filter into a sterile vial.
Protocol 2: Quality Control of Radiotracers
1. Radiochemical Purity by Radio-TLC:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A suitable solvent system (e.g., ethyl acetate/methanol mixture) that provides good separation of the radiolabeled product from potential impurities.
-
Procedure:
-
Spot a small amount of the final radiotracer solution onto the TLC plate.
-
Develop the plate in the mobile phase.
-
After development, allow the plate to dry.
-
Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peak corresponding to the desired product and dividing it by the total integrated radioactivity on the plate.
-
2. Radiochemical Purity and Identity by Radio-HPLC:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water or a buffer solution.
-
Procedure:
-
Inject a small aliquot of the final radiotracer solution into the HPLC system.
-
Monitor the eluate using both a UV detector (to identify the non-radioactive standard) and a radioactivity detector.
-
Confirm the identity of the radiolabeled product by comparing its retention time with that of a co-injected, non-radioactive this compound or N-methyl-benperidol standard.
-
Calculate the radiochemical purity by integrating the radioactive peak corresponding to the product and expressing it as a percentage of the total radioactivity detected.
-
Protocol 3: Preclinical PET Imaging in Rodents
This protocol outlines a general procedure for performing a dynamic brain PET scan in a rodent model.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
[¹⁸F]this compound or other suitable radiotracer
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane in oxygen)
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).
-
Place a catheter in a lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view.
-
Maintain the animal's body temperature using a heating pad.
-
-
PET/CT Acquisition:
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
Begin the dynamic PET scan acquisition.
-
Administer a bolus injection of the radiotracer (e.g., ~20-30 MBq for rats) through the tail vein catheter.
-
Acquire dynamic PET data in list mode for a duration sufficient for kinetic modeling (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical CT or a standard brain atlas.
-
Define regions of interest (ROIs) on the brain images, including the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, often used as a reference region).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.
-
Protocol 4: Kinetic Modeling of Dynamic PET Data
This protocol describes a simplified approach to kinetic modeling using a two-tissue compartment model.
1. Data Input:
-
Time-activity curves (TACs) from the regions of interest (e.g., striatum and cerebellum).
-
For absolute quantification, an arterial input function (AIF) obtained from arterial blood sampling is required to measure the concentration of the radiotracer in the plasma over time.
2. Model Selection:
-
A reversible two-tissue compartment model (2TCM) is often appropriate for D2 receptor ligands like this compound derivatives. This model describes the exchange of the tracer between plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specifically bound compartment.
3. Data Fitting and Parameter Estimation:
-
Use specialized software (e.g., PMOD, SPM) to fit the TACs to the selected kinetic model.
-
The fitting process will estimate the microparameters (rate constants):
-
K₁: Rate of tracer transport from plasma to the non-displaceable compartment.
-
k₂: Rate of tracer transport from the non-displaceable compartment back to plasma.
-
k₃: Rate of tracer association with the specific binding sites.
-
k₄: Rate of tracer dissociation from the specific binding sites.
-
-
From these microparameters, the total volume of distribution (Vₜ) can be calculated, which is an indicator of the total receptor density.
4. Simplified Approach (Reference Tissue Model):
-
When an arterial input function is not available, a reference tissue model (e.g., the Simplified Reference Tissue Model - SRTM) can be used.
-
This approach uses the TAC from a reference region (cerebellum) as a surrogate for the input function.
-
The outcome measure is the binding potential (BPₙₔ), which is proportional to the density of available receptors.
Experimental Workflow Diagram
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Production of fluorine-18 labeled (3-N-methyl)this compound for PET investigation of cerebral dopaminergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiation dosimetry of [18F] (N-methyl)this compound as determined by whole-body PET imaging of primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Benperidol's Effectiveness in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benperidol, a potent butyrophenone antipsychotic, is a high-affinity dopamine D2 receptor antagonist.[1] Its efficacy in treating psychosis is primarily attributed to this mechanism of action. This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of this compound in established animal models of psychosis. These models are crucial for preclinical assessment of novel antipsychotics and for understanding their neurobiological mechanisms.
The following sections detail this compound's pharmacological profile, its proposed mechanism of action in psychotic disorders, and comprehensive protocols for three widely used behavioral assays: Prepulse Inhibition (PPI), Apomorphine-Induced Stereotypy, and Ketamine-Induced Hyperlocomotion.
This compound: Pharmacological Profile and Mechanism of Action
This compound is one of the most potent neuroleptics, demonstrating exceptionally high affinity for the dopamine D2 receptor.[1] This potent D2 receptor blockade in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects. While it also exhibits some affinity for other receptors, its action is predominantly characterized by its D2 antagonism.
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | 0.027 |
| Dopamine D4 | 0.066 |
| Serotonin 5-HT2A | 3.75 |
Ki values represent the dissociation constant, with lower values indicating higher binding affinity.
Animal Models of Psychosis for Efficacy Testing
The following animal models are well-established for screening potential antipsychotic compounds. They model different aspects of psychosis, primarily focusing on sensorimotor gating deficits and dopamine system hyperactivity.
Prepulse Inhibition (PPI) of the Startle Reflex
Application Note: The Prepulse Inhibition (PPI) model assesses sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists. Antipsychotics are expected to restore normal PPI. Given this compound's potent D2 antagonism, it is hypothesized to effectively reverse PPI deficits induced by dopaminergic overactivity.
Experimental Protocol:
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (65-70 dB).
-
Drug Administration: Administer this compound (intraperitoneally, i.p.) at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) or vehicle. Allow a 30-60 minute pretreatment time.
-
Psychosis Induction: 15 minutes before the PPI test, administer a psychotomimetic agent such as apomorphine (0.5 mg/kg, subcutaneously, s.c.) or ketamine (5 mg/kg, i.p.) to induce a PPI deficit. A control group should receive a vehicle injection.
-
PPI Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
-
Expected Outcome: this compound is expected to produce a dose-dependent reversal of the psychotomimetic-induced deficit in PPI.
Table 2: Hypothetical Dose-Response of this compound in Reversing Apomorphine-Induced PPI Deficit
| Treatment Group | Dose (mg/kg, i.p.) | Mean %PPI (± SEM) |
| Vehicle + Vehicle | - | 65 ± 5 |
| Vehicle + Apomorphine | 0.5 (s.c.) | 25 ± 4 |
| This compound + Apomorphine | 0.01 | 35 ± 5 |
| This compound + Apomorphine | 0.03 | 50 ± 6 |
| This compound + Apomorphine | 0.1 | 62 ± 5 |
Diagram 1: Prepulse Inhibition Experimental Workflow
References
Benperidol: A High-Potency Reference Compound for Drug Discovery Screens Targeting the Dopamine D2 Receptor
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benperidol, a butyrophenone derivative, is a potent and highly selective antagonist of the dopamine D2 receptor.[1] Discovered by Janssen Pharmaceutica in 1961, it is recognized as one of the most potent neuroleptics.[1] Its well-characterized pharmacological profile, particularly its high affinity and selectivity for the D2 receptor, establishes it as an invaluable reference compound in drug discovery screens. This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in competitive radioligand binding and functional assays targeting the dopamine D2 receptor.
This compound's primary mechanism of action is the strong antagonism of dopamine D2 receptors, with a significantly lower affinity for other dopamine receptor subtypes and serotonin receptors.[1] This selectivity makes it an ideal tool for researchers seeking to identify and characterize novel compounds with specific D2 receptor activity, particularly in the development of new antipsychotic agents and other therapeutics targeting dopaminergic pathways.
Pharmacological Profile of this compound
This compound's utility as a reference compound stems from its well-defined binding affinities for various neurotransmitter receptors. Its high affinity for the D2 receptor, with Ki values in the low nanomolar to picomolar range, provides a robust benchmark for comparing the potency of test compounds.
Table 1: this compound Receptor Binding Affinities (Ki values)
| Receptor | Ki (nM) |
| Dopamine D2 | 0.027 - 0.2 |
| Dopamine D3 | ~15 |
| Dopamine D4 | 0.066 |
| Serotonin 5-HT2A | 3.75 |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell system used.
Application in Drug Discovery Screens
This compound serves as a critical positive control in a variety of in vitro assays designed to screen for and characterize compounds targeting the dopamine D2 receptor. Its primary applications include:
-
Primary High-Throughput Screening (HTS): As a reference antagonist to determine the inhibition of radioligand binding or a functional response, allowing for the identification of "hits" with D2 receptor activity.
-
Secondary Screens and Hit-to-Lead Optimization: To determine the potency (IC50 or EC50) and selectivity of lead compounds by direct comparison with a known, high-affinity antagonist.
-
Assay Validation: To ensure the reliability and reproducibility of an assay by consistently generating expected potency values.
Experimental Protocols
The following are detailed protocols for two key in vitro assays utilizing this compound as a reference compound. These protocols are designed for use with mammalian cell lines stably expressing the human dopamine D2 receptor, such as HEK293 or CHO cells.[2][3]
Dopamine D2 Receptor Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor. This compound is used as a reference antagonist to determine the concentration-dependent inhibition of radioligand binding and to calculate its inhibitory constant (Ki).
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Reference Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
25 µL of the this compound serial dilutions or test compound dilutions.
-
50 µL of the radioligand solution (e.g., [³H]-Spiperone at a final concentration of 0.2 nM).
-
100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with 4-5 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Example Quantitative Data for this compound in a D2 Radioligand Binding Assay
| Parameter | Value |
| Radioligand | [³H]-Spiperone |
| Kd of Radioligand | 0.1 nM |
| IC50 | 0.5 nM |
| Ki | 0.17 nM |
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Principle: The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Agonist: Dopamine.
-
Reference Antagonist: this compound.
-
Stimulant: Forskolin.
-
Assay Medium: Serum-free cell culture medium (e.g., DMEM or Ham's F-12).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare stock solutions of dopamine and this compound. Create serial dilutions of this compound in assay medium.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., its EC80) to all wells except the basal control. Simultaneously add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100%) and the dopamine + forskolin control (0% inhibition).
-
Plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production) using non-linear regression analysis.
-
Table 3: Example Quantitative Data for this compound in a D2 Functional cAMP Assay
| Parameter | Value |
| Agonist | Dopamine (EC80) |
| EC50 | 1.2 nM |
Visualizations
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for a D2 receptor competitive radioligand binding assay.
Logical Relationship
Caption: Rationale for this compound as a reference compound.
References
Techniques for measuring Benperidol levels in plasma or brain tissue
Application Notes and Protocols for the Quantification of Benperidol in Plasma and Brain Tissue
This document provides detailed methodologies for the accurate measurement of this compound, an antipsychotic drug, in plasma and brain tissue samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical research. The following sections offer comprehensive guidance on sample preparation, analytical techniques, and data interpretation.
Introduction
This compound is a potent butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders. Accurate quantification of its levels in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and target engagement in the central nervous system. This guide details validated methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques for this compound Quantification
Several analytical methods can be employed for the quantification of this compound. The choice of technique often depends on the required sensitivity, selectivity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and specificity. It allows for the simultaneous analysis of multiple antipsychotics in a single run.[1][2][3] Methods have been developed for the quantification of a wide range of antipsychotics, including this compound, in human plasma and brain tissue.[1][4]
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical or UV Detection: HPLC methods provide a reliable alternative for this compound quantification. Electrochemical detection, in particular, offers good sensitivity for compounds like this compound.[5] HPLC with UV detection has also been used for analyzing antipsychotics in brain tissue.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile compounds and can be used for this compound measurement, often after a derivatization step to improve its chromatographic properties.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for this compound analysis in plasma.
Table 1: LC-MS/MS Method Performance for this compound in Human Plasma [1]
| Parameter | Value |
| Linearity Range | 1.44–240 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.44 ng/mL |
| Sample Volume | Not Specified |
| Sample Preparation | Protein Precipitation |
Table 2: HPLC with Electrochemical Detection Method Performance for this compound in Human Plasma [5]
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.5 ng/mL |
| Sample Volume | 1 mL |
| Sample Preparation | Solid-Phase Extraction |
Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of this compound in plasma and brain tissue.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is based on a simple and robust method for the simultaneous analysis of 35 antipsychotics in human plasma.[1]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound (e.g., Spiperone).[5]
-
Methanol (MeOH), HPLC grade
-
Zinc Sulfate (ZnSO4) solution, 0.1M in water
-
Distilled pure water
-
Human plasma (blank and study samples)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a 96-well plate.
-
Prepare a protein precipitation solvent (PPS) by mixing MeOH and 0.1M ZnSO4(aq) in a 70:30 (v:v) ratio. The internal standard should be included in the PPS at a suitable concentration.[1]
-
Add 300 µL of the PPS containing the internal standard to each plasma sample.
-
Mix the plate on a shaker for three minutes at 850 rpm at room temperature.[1]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Dilute the supernatant with 100 µL of distilled pure water before injection.[1]
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: ACQUITY UPLC I-Class System or equivalent.[1]
-
Mass Spectrometer: Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (ES+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UPLC systems.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
This protocol is adapted from a method for the analysis of multiple antipsychotics in human brain tissue.[4][10]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Water, HPLC grade
-
Brain tissue (blank and study samples)
-
Hybrid Solid Phase Extraction-Precipitation (Hybrid-SPE-PPT) plates or cartridges.[4]
2. Sample Preparation (Homogenization and Hybrid-SPE-PPT):
-
Weigh a portion of the brain tissue sample (e.g., 200 mg).[11]
-
Homogenize the tissue on ice in a suitable buffer. A common approach is to use an acidic solution like 0.1% formic acid in methanol to aid in extraction and protein precipitation.[11]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[11]
-
Collect the supernatant.
-
Perform a Hybrid Solid Phase Extraction-Precipitation (Hybrid-SPE-PPT) for further cleanup to remove endogenous proteins and phospholipids.[4] This technology combines protein precipitation and solid-phase extraction in a single device.
-
Condition the Hybrid-SPE-PPT plate/cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE sorbent.
-
Wash the sorbent to remove interferences.
-
Elute this compound and the IS using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
Analysis Mode: MRM.
-
Chromatographic Column: A C8 or C18 column is typically used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile).[4]
-
Flow Rate: A suitable flow rate for the chosen column and system.
4. Data Analysis:
-
Similar to the plasma analysis, construct a matrix-matched calibration curve and determine the concentration of this compound in the brain tissue samples. The final concentration is typically reported in ng/g of tissue.[4]
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. justizia.eus [justizia.eus]
- 5. Determination of this compound and its reduced metabolite in human plasma by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistence of haloperidol in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benperidol in Studies of Extrapyramidal Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benperidol, a potent butyrophenone antipsychotic, serves as a critical pharmacological tool in the study of extrapyramidal side effects (EPS).[1] Developed by Janssen Pharmaceutica in 1961, it is recognized as one of the most potent neuroleptics due to its high affinity and selectivity for the dopamine D2 receptor.[1] This characteristic makes it particularly useful for inducing and investigating the neurobiological mechanisms underlying medication-induced movement disorders, such as parkinsonism, dystonia, and akathisia. These application notes provide an overview of this compound's mechanism of action, quantitative data on its receptor binding profile, and detailed protocols for its use in preclinical EPS research.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its primary pharmacological effect through potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] In the context of EPS, the blockade of D2 receptors within the nigrostriatal dopamine pathway is of principal importance. This pathway is crucial for the regulation of voluntary movement. By inhibiting the normal inhibitory effects of dopamine on cholinergic interneurons in the striatum, this compound leads to a state of cholinergic hyperactivity.[4] This dopaminergic-cholinergic imbalance disrupts the smooth coordination of movement, leading to the characteristic symptoms of EPS.[4][5] Research indicates that a D2 receptor occupancy of 75-80% or higher is strongly associated with an increased risk of acute EPS.[6] Given this compound's high potency, it can achieve this threshold at relatively low doses.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound in EPS studies.
Table 1: Receptor Binding Profile of this compound
This table details the binding affinity (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The exceptionally low Ki for the D2 receptor underscores its potency and specificity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 0.027 |
| Dopamine D4 | 0.066 |
| Serotonin 5-HT2A | 3.75 |
Data sourced from DrugBank Online and Wikipedia.[7]
Table 2: Dose-Response of Haloperidol-Induced Catalepsy in Rodent Models
Due to a scarcity of specific dose-response studies on this compound in public literature, data from haloperidol—a closely related and extensively studied high-potency butyrophenone—is presented as a proxy. This compound is considered to have a neuroleptic potency that is approximately 1.5 to 2 times that of haloperidol. Therefore, similar or greater cataleptic effects can be anticipated with this compound at potentially lower doses.
| Animal Model | Drug & Route of Administration | Dose (mg/kg) | Observed Effect (Catalepsy) |
| Rat (Male) | Haloperidol (i.p.) | 0.23 - 0.42 | ED50 (Effective dose for 50% of subjects) |
| Rat | Haloperidol (i.p.) | 1.0 | Significant and long-lasting catalepsy |
| Rat | Haloperidol (i.p.) | 2.0 | Robust and prolonged catalepsy |
| Mouse | Haloperidol (i.p.) | 0.1 | Significant catalepsy observed |
| Mouse | Haloperidol (i.p.) | 1.0 | Maximum catalepsy recorded (e.g., 300 seconds) |
Data compiled from multiple preclinical studies.
Experimental Protocols
Protocol 1: Induction and Measurement of Catalepsy in Rats (Bar Test)
The catalepsy bar test is a standard and widely used method to assess parkinsonian-like motor rigidity induced by antipsychotic drugs in rodents.
Objective: To quantify the cataleptic state (a failure to correct an externally imposed posture) in rats following the administration of a D2 antagonist like this compound or haloperidol.
Materials:
-
This compound or Haloperidol solution (vehicle: 0.9% saline with 1-2% Tween 80 or 1% lactic acid)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approx. 1 cm diameter) fixed at a height of 9-10 cm above a flat surface.
-
Stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration: Administer the chosen dose of this compound or a reference compound like haloperidol (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. The control group receives an equivalent volume of the vehicle.
-
Testing Time Points: Conduct catalepsy assessments at regular intervals post-injection, for example, at 30, 60, 90, and 120 minutes, to capture the peak effect and duration of action.
-
Catalepsy Measurement: a. Gently place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface, placing the animal in a "half-rearing" or "praying" position. b. As soon as the animal is positioned, start the stopwatch. c. Measure the descent latency: the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface. d. A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for this duration, the trial is ended, and the cut-off time is recorded.
-
Data Analysis: Record the latency for each animal at each time point. Data are typically presented as the mean latency (± SEM) for each treatment group. Statistical significance between the drug-treated and vehicle-treated groups can be determined using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Striatal Dopamine Turnover
This protocol provides a brief overview of how to measure the effect of this compound on dopamine metabolism in the striatum, a key brain region in the nigrostriatal pathway. An increase in dopamine metabolites is indicative of increased dopamine release and turnover, a compensatory response to D2 receptor blockade.
Objective: To measure levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum of freely moving rats following this compound administration.
Methodology: In Vivo Microdialysis
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum of the rat brain. Allow the animal to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable basal levels of DA, DOPAC, and HVA.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours post-injection to monitor changes in neurotransmitter and metabolite levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of DA, DOPAC, and HVA.
-
Data Analysis: Express the post-treatment concentrations as a percentage of the average baseline concentration for each animal. Compare the changes over time between the this compound and vehicle groups.
Visualizations
Signaling Pathway of this compound-Induced EPS
Caption: D2 receptor blockade by this compound in the striatum, leading to EPS.
Experimental Workflow for Catalepsy Assessment
Caption: Workflow for inducing and measuring drug-induced catalepsy in rats.
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalepsy test in rats [protocols.io]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Negative Symptoms of Schizophrenia with Benperidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benperidol is a potent typical antipsychotic of the butyrophenone class, distinguished by its very high affinity for the dopamine D2 receptor.[1][2] While its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to this potent D2 antagonism, its utility in studying and treating the negative symptoms remains an area of significant research interest.[3][4] Negative symptoms, which include blunted affect, alogia (poverty of speech), anhedonia (inability to feel pleasure), asociality, and avolition (lack of motivation), are notoriously difficult to treat and are major contributors to the long-term morbidity of schizophrenia.[5]
These application notes provide a framework for researchers to investigate the effects of this compound on the negative symptoms of schizophrenia using preclinical models and outline the clinical assessment tools available. Given the limited direct research on this compound for negative symptoms, protocols and data are synthesized from studies of other potent D2 antagonists, such as haloperidol, to provide a viable starting point for experimentation.
Mechanism of Action and Rationale for Study
This compound's primary mechanism of action is the strong blockade of postsynaptic dopamine D2 receptors in the mesolimbic and nigrostriatal pathways.[3] The hyperactivity of the mesolimbic pathway is associated with the positive symptoms of schizophrenia.[3] However, negative and cognitive symptoms are thought to be related to a hypo-dopaminergic state in the prefrontal cortex. Potent D2 antagonism, while effective for positive symptoms, may not alleviate, and could potentially worsen, primary negative symptoms.[6]
This compound also exhibits a lower affinity for serotonin 5-HT2A receptors.[2] The blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms, possibly by increasing dopamine release in the prefrontal cortex. The high D2 to 5-HT2A affinity ratio of this compound makes it a useful tool to dissect the role of potent D2 blockade in the modulation of negative symptoms.
Signaling Pathway of this compound
Caption: this compound's primary action is potent D2 receptor antagonism.
Quantitative Data
Due to a lack of specific clinical trial data for this compound on negative symptoms, the following tables summarize its receptor binding profile and the effects of the comparable potent D2 antagonist, haloperidol, on behavioral models relevant to negative symptoms.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol |
| Dopamine D2 | 0.027[2] | ~1-2 |
| Dopamine D4 | 0.06[2] | ~5-8 |
| Serotonin 5-HT2A | 3.75[2] | ~20-50 |
Lower Ki values indicate higher binding affinity.
Table 2: Preclinical Behavioral Effects of Haloperidol (Proxy for this compound)
| Animal Model | Negative Symptom Modeled | Species | Haloperidol Effect | Reference |
| Social Interaction Test | Asociality/Social Withdrawal | Rat | No improvement or worsening of deficits | [7] |
| Sucrose Preference Test | Anhedonia | Rat | Suppression of sucrose intake | [8] |
| Effort-based Decision Making | Avolition/Apathy | Rat | Impaired effort-based decision making | [6] |
Experimental Protocols
The following are detailed protocols for key preclinical experiments to assess the effects of a compound like this compound on negative symptom-like behaviors in rodents.
Protocol 1: Social Interaction Test in Rodents
This test assesses social withdrawal, a core negative symptom.
Materials:
-
Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Open field arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline with a drop of Tween 80)
Procedure:
-
Animal Housing: House animals in pairs to habituate them to social contact.
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment. Also, habituate them to the open field arena for 10 minutes on the day before the test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test. A suggested dose range for this compound, based on its high potency, would be 0.01 - 0.2 mg/kg.
-
Test: Place two unfamiliar animals (of the same treatment group) in the center of the arena and record their behavior for 10-15 minutes.
-
Data Analysis: Using the video tracking software, score the total time spent in active social interaction (e.g., sniffing, grooming, following). Also, measure locomotor activity to control for sedative effects.
-
Statistical Analysis: Compare the social interaction time between the this compound-treated groups and the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.
Protocol 2: Sucrose Preference Test
This test measures anhedonia, the inability to experience pleasure.
Materials:
-
Male rodents
-
Individual housing cages
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
This compound solution
-
Vehicle solution
Procedure:
-
Habituation: House animals individually. For 48 hours, give them a free choice between two bottles of 1% sucrose solution. Then, for 24 hours, replace one of the sucrose bottles with a water bottle.
-
Baseline Measurement: Over a 24-hour period, measure the consumption of both the sucrose solution and water.
-
Drug Administration: Administer this compound or vehicle (i.p. or in drinking water) daily for a predetermined period (e.g., 1-2 weeks).
-
Test: After the treatment period, conduct a 24-hour two-bottle choice test with 1% sucrose and water.
-
Data Analysis: Calculate the sucrose preference percentage: (Sucrose intake / Total fluid intake) x 100.
-
Statistical Analysis: Compare the sucrose preference between the treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
Experimental Workflow
Caption: A typical workflow for preclinical evaluation of this compound.
Clinical Assessment of Negative Symptoms
In a clinical research setting, the efficacy of this compound on negative symptoms would be assessed using standardized rating scales.
-
Positive and Negative Syndrome Scale (PANSS): This is a 30-item scale that is widely used in clinical trials.[9] The negative symptom subscale consists of 7 items: blunted affect, emotional withdrawal, poor rapport, passive/apathetic social withdrawal, difficulty in abstract thinking, lack of spontaneity and flow of conversation, and stereotyped thinking.[9]
-
Scale for the Assessment of Negative Symptoms (SANS): This is a more detailed, 20-item scale that provides a comprehensive assessment of five domains of negative symptoms: affective flattening or blunting, alogia, avolition-apathy, anhedonia-asociality, and attention.[4][10][11]
A clinical trial protocol would involve a double-blind, placebo-controlled design where patients with schizophrenia and prominent negative symptoms are randomized to receive either this compound or a placebo. The change from baseline in the PANSS negative subscale score or the SANS total score would be the primary outcome measure.
Conclusion
This compound's potent D2 antagonism makes it a valuable pharmacological tool for investigating the role of the dopamine system in the pathophysiology of the negative symptoms of schizophrenia. While there is a notable lack of direct evidence for its efficacy in treating these symptoms, the protocols and information provided here offer a solid foundation for researchers to explore its effects. The use of haloperidol as a proxy for preclinical data suggests that this compound may not improve, and could potentially worsen, primary negative symptoms, a hypothesis that warrants rigorous experimental testing. Future research should focus on conducting well-controlled preclinical and clinical studies to elucidate the precise impact of this compound on the multifaceted negative symptom domain of schizophrenia.
References
- 1. Pharmacologic Rescue of Motivational Deficit in an Animal Model of the Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Validation of a novel social investigation task that may dissociate social motivation from exploratory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of haloperidol-induced "anhedonia" and catalepsy by lesions of the dorsal raphe nucleus [pubmed.ncbi.nlm.nih.gov]
- 9. VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLICATIONS - A Systematic Review of Combination and High-Dose Atypical Antipsychotic Therapy in Patients with Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clinicom.com [clinicom.com]
- 11. Scale for the Assessment of Negative Symptoms - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intravenous Benperidol in Acute Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benperidol is a potent butyrophenone antipsychotic agent characterized by its high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the antagonism of these receptors in the mesolimbic pathway of the brain, which is implicated in the pathophysiology of psychosis.[2] By blocking D2 receptors, this compound is thought to reduce excessive dopaminergic activity, thereby alleviating the positive symptoms of psychosis, such as hallucinations and delusions. These application notes provide detailed protocols for the use of intravenous this compound in established rodent models of acute psychosis, offering a framework for preclinical efficacy and proof-of-concept studies.
Mechanism of Action
This compound is a highly potent neuroleptic, with its antipsychotic effects primarily attributed to its strong antagonism of dopamine D2 receptors.[1] It also exhibits some affinity for serotonin (5-HT2A) receptors, though to a lesser extent.[1] The blockade of D2 receptors in the striatum is a key characteristic of antipsychotic drugs and is correlated with their clinical efficacy.
Data Presentation
This compound Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki values) of this compound for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.03 | [3] |
| Dopamine D3 | 1.1 | [3] |
| Dopamine D4 | 0.8 | [3] |
| Serotonin 5-HT2A | 2.5 | [3] |
Representative Efficacy Data (Adapted from Haloperidol Studies)
Due to a lack of specific published data on the intravenous administration of this compound in rodent psychosis models, the following table presents representative data for the closely related butyrophenone, haloperidol, in the amphetamine-induced hyperlocomotion model. This data can be used as a reference for expected outcomes with this compound, though empirical validation is essential.
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | % Inhibition of Amphetamine-Induced Hyperactivity |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine (0.5 mg/kg, s.c.) | - | 8500 ± 500 | 0% |
| Haloperidol + Amphetamine | 0.05 | 3500 ± 400 | 71.4% |
Data is hypothetical and for illustrative purposes, based on findings from studies such as Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats.[3][4]
Experimental Protocols
Animal Models of Acute Psychosis
Pharmacologically induced models are widely used to screen for antipsychotic drug efficacy. The two protocols detailed below, amphetamine-induced hyperlocomotion and disruption of prepulse inhibition, are standard assays for assessing the potential of compounds to treat the positive symptoms of psychosis.
1. Amphetamine-Induced Hyperlocomotion in Rats
This model is based on the observation that psychostimulants like amphetamine increase locomotor activity in rodents, an effect that can be reversed by antipsychotic drugs.[5]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation: Prior to the experiment, rats should be habituated to the testing environment (open-field arenas) for at least 30 minutes for 2-3 consecutive days.
-
Experimental Procedure:
-
On the test day, place the rats in the open-field arenas and allow them to acclimate for 30 minutes.
-
Administer this compound intravenously (i.v.) via the tail vein. A model dose range to consider, based on haloperidol studies, would be 0.01 - 0.1 mg/kg. The vehicle for this compound should be sterile saline with a solubilizing agent if necessary.
-
Thirty minutes after this compound administration, inject D-amphetamine sulfate (0.5 mg/kg, subcutaneous, s.c.) dissolved in sterile saline.
-
Immediately after the amphetamine injection, record locomotor activity for 60-90 minutes using an automated activity monitoring system.
-
Key parameters to measure include total distance traveled, rearing frequency, and stereotypic behaviors.
-
2. Disruption of Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. Antipsychotic drugs can restore normal PPI.[6][7][8]
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Experimental Procedure:
-
Administer this compound intravenously (i.v.) at the desired dose.
-
After a 30-minute pretreatment period, place the rat in the startle chamber.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 30-100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials should be presented in a pseudorandom order.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the dopamine D2 receptor and the point of intervention for this compound.
References
- 1. Table 9: [Pharmacological profile with representative IC50, Ki and rank affinity data.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Deficient prepulse inhibition induced by selective breeding of rats can be restored by the dopamine D2 antagonist haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. med-associates.com [med-associates.com]
Troubleshooting & Optimization
Overcoming poor solubility of Benperidol in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Benperidol in experimental buffers.
Troubleshooting Guide: Overcoming this compound Precipitation
Issues with this compound precipitating out of solution can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.
Problem: this compound precipitates when my stock solution is diluted into an aqueous experimental buffer (e.g., PBS, Tris).
This is a common issue due to the hydrophobic nature of this compound. The organic solvent used for the stock solution (typically DMSO) is miscible with the aqueous buffer, but the drug itself has very low water solubility. When the concentration of the organic solvent is significantly decreased upon dilution, this compound can no longer stay in solution and precipitates.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a lipophilic molecule with low aqueous solubility. Its properties are summarized in the table below. The high LogP value indicates its preference for fatty environments over aqueous ones, and its basic nature (pKa ≈ 8.55) means its solubility is pH-dependent.
Q2: What is the best solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound.[1][2] It can be dissolved in DMSO at concentrations as high as 100 mg/mL with the aid of ultrasonication.[2] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]
Q3: My this compound precipitates out of solution even with a low final DMSO concentration. What can I do?
A3: If you are still observing precipitation, consider the following strategies:
-
Reduce the final concentration of this compound: Your experimental concentration might be exceeding the solubility limit in the final buffer.
-
Incorporate a co-solvent: Adding a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG300) or ethanol to your final buffer can help maintain solubility.
-
Use a surfactant: Non-ionic surfactants such as Tween-80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions. A concentration of 0.01 - 0.05% of Tween-20 or Triton X-100 may be sufficient for enzyme assays.
-
Adjust the pH: Since this compound is a weak base, its solubility increases in acidic conditions. Lowering the pH of your buffer may help to keep it in solution. However, ensure the pH is compatible with your experimental system (e.g., cells, proteins).
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble complex.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
Q4: How can I use cyclodextrins to improve this compound solubility?
A4: To use cyclodextrins, you can either add them to your experimental buffer before introducing the this compound stock solution or prepare a pre-formed complex. The latter often yields better results. This involves dissolving both the cyclodextrin and this compound in an aqueous solution and then lyophilizing the mixture to obtain a solid, water-soluble powder. The appropriate molar ratio of drug to cyclodextrin needs to be determined experimentally.
Q5: Are there any pre-formulated solvent systems I can use?
A5: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3][6] A typical composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] While this is for in vivo use, a modified, more diluted version could potentially be adapted for in vitro work, keeping in mind the tolerance of your specific assay to these solvents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄FN₃O₂ | [7] |
| Molecular Weight | 381.44 g/mol | [2] |
| logP | ~3.6 - 4.18 | [8] |
| pKa (Strongest Basic) | 8.55 | [8] |
| Water Solubility (logS) | -4.1 | [8] |
| Water Solubility | 0.0306 mg/mL | [8] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 90 mg/mL (235.9 mM) | Sonication recommended | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2 mg/mL (5.24 mM) | Sonication may be required | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL | For in vivo use | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile container. For example, for 1 mL of a 10 mM solution, weigh out 3.814 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the container in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[2] Gentle warming to 37°C can also aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
-
Protocol 2: Dilution of this compound Stock into Aqueous Buffer for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, Tris-HCl, cell culture medium), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
-
Procedure:
-
Pre-warm the experimental buffer to 37°C. This can help to reduce precipitation upon addition of the cold DMSO stock.[4]
-
While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution drop-wise and slowly. This rapid mixing helps to disperse the drug molecules before they have a chance to aggregate and precipitate.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use the final working solution immediately for your experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: Simplified this compound signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound Hydrochloride | TargetMol [targetmol.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C22H24FN3O2 | CID 16363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Benperidol-Induced Catalepsy in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating catalepsy induced by benperidol in animal models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced catalepsy and what is its underlying mechanism?
A1: this compound-induced catalepsy is a motor side effect characterized by an inability to correct an externally imposed posture, leading to a state of immobility and muscular rigidity in animal models. This compound, a potent butyrophenone antipsychotic, primarily induces catalepsy by blocking dopamine D2 receptors in the nigrostriatal pathway of the brain.[1][2] This blockade disrupts the normal balance of neurotransmission, leading to the characteristic cataleptic state. While D2 receptor antagonism is the primary driver, the expression of catalepsy also involves complex interactions with other neurotransmitter systems, including the cholinergic, serotonergic, and glutamatergic pathways.[3][4][5][6]
Q2: My animals are exhibiting severe catalepsy after this compound administration. How can I reduce the severity of this side effect?
A2: Several pharmacological strategies can be employed to mitigate this compound-induced catalepsy. These approaches involve the co-administration of agents that target different neurotransmitter systems to counteract the effects of dopamine blockade. Commonly used strategies include:
-
Anticholinergic Agents: Drugs that block muscarinic acetylcholine receptors can effectively reduce catalepsy.[3][5][6][7]
-
Serotonergic Agents: Modulation of the serotonin system, particularly through 5-HT1A receptor agonists or 5-HT2A/2C receptor antagonists, has been shown to alleviate catalepsy.[8][9][10][11]
-
Adenosine A2A Receptor Antagonists: These agents can reverse catalepsy induced by dopamine D1 and D2 receptor blockade.[12]
The choice of mitigating agent will depend on the specific experimental goals and the desired mechanism of action to investigate.
Q3: Are there non-pharmacological ways to manage catalepsy during my experiments?
A3: While pharmacological intervention is the primary method for mitigating the underlying cause of catalepsy, certain animal husbandry and experimental design considerations can help manage the welfare of the animals. Ensure that animals have easy access to food and water, as severe catalepsy can impair their ability to eat and drink. Handle the animals gently to minimize stress, which can sometimes exacerbate motor deficits. For behavioral testing, allow for adequate acclimatization periods and consider experimental designs that are less sensitive to motor impairment if the primary outcome is not motor function. However, it is crucial to address the catalepsy pharmacologically if it is interfering with the experimental readouts or causing distress to the animals.
Q4: Can I use the same mitigation strategies for this compound as I would for haloperidol-induced catalepsy?
A4: Yes, it is highly likely that mitigation strategies effective for haloperidol-induced catalepsy will also be effective for this compound. Both are potent butyrophenone antipsychotics with a primary mechanism of action involving strong D2 receptor antagonism.[1] The downstream neurochemical imbalances, such as cholinergic hyperactivity, are expected to be very similar. Therefore, agents like anticholinergics and specific serotonergic modulators are expected to be effective in mitigating this compound-induced catalepsy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high incidence or severity of catalepsy. | This compound dose is too high for the specific animal strain, age, or sex. | - Review the literature for appropriate dose ranges of this compound. - Perform a dose-response study to determine the optimal dose that achieves the desired pharmacological effect with manageable catalepsy. - Consider the use of a lower dose in combination with a mitigating agent. |
| Mitigating agent is not effective in reducing catalepsy. | - Incorrect dose of the mitigating agent. - Inappropriate timing of administration. - The chosen agent has a mechanism that does not counteract the specific downstream effects of this compound in your model. | - Consult the literature for effective dose ranges of the chosen mitigating agent. - Optimize the timing of administration of the mitigating agent relative to this compound. Typically, the mitigating agent is given shortly before or at the same time as this compound.[7] - Try a mitigating agent with a different mechanism of action (e.g., switch from an anticholinergic to a 5-HT1A agonist). |
| Animals are showing other adverse effects in addition to catalepsy. | This compound can have effects on other receptors, and the chosen mitigating agent may also have off-target effects. | - Carefully observe and document all behavioral and physiological changes in the animals. - Review the pharmacological profiles of both this compound and the mitigating agent to anticipate potential side effects. - Consider using a more selective mitigating agent to reduce the likelihood of off-target effects. |
| Variability in cataleptic responses across animals. | Differences in individual animal sensitivity, metabolism, or experimental procedure inconsistencies. | - Ensure consistent handling and injection techniques. - Use a sufficient number of animals per group to account for biological variability. - Standardize the catalepsy assessment method to ensure consistent measurements. |
Quantitative Data on Mitigating Agents
The following tables summarize doses of various pharmacological agents that have been shown to be effective in mitigating neuroleptic-induced catalepsy in rats. While much of the data is from studies using haloperidol, the principles are applicable to this compound.
Table 1: Anticholinergic Agents for Mitigation of Catalepsy
| Agent | Animal Model | Dose Range | Route of Administration | Efficacy | Reference |
| Scopolamine | Rat | 0.1 mg/kg | i.p. | Reduced catalepsy induced by both D1 and D2 antagonists. | [3] |
| Pirenzepine | Rat | 3-100 nmol | Intracerebroventricular | Dose-dependent inhibition of haloperidol-induced catalepsy, with maximal inhibition at 10 nmol. | [7] |
| Atropine | Mouse | - | - | Disrupted haloperidol-induced catalepsy. | [6] |
Table 2: Serotonergic Agents for Mitigation of Catalepsy
| Agent | Receptor Target | Animal Model | Dose Range | Route of Administration | Efficacy | Reference |
| Buspirone | 5-HT1A Agonist | Rat | - | - | Potently reversed haloperidol-induced catalepsy. | [9][10] |
| 8-OH-DPAT | 5-HT1A Agonist | Rat | - | - | Potently reversed haloperidol-induced catalepsy. | [9][10] |
| SB-228357 | 5-HT2C/2B Antagonist | Rat | 0.32-10 mg/kg | p.o. | Significantly reversed haloperidol-induced catalepsy. | [11] |
| Bemesetron | 5-HT3 Antagonist | Mouse | 1 mg/kg | i.p. | Significantly reduced haloperidol-induced catalepsy. | [8] |
| Granisetron | 5-HT3 Antagonist | Mouse | 0.04-0.1 mg/kg | i.p. | Inhibited haloperidol-induced catalepsy. | [8] |
Table 3: Other Agents for Mitigation of Catalepsy
| Agent | Receptor Target | Animal Model | Dose Range | Route of Administration | Efficacy | Reference |
| MK-801 | NMDA Antagonist | Rat | 0.025-0.5 mg/kg | i.p. | Reduced catalepsy induced by perphenazine, haloperidol, and SCH 23390. | [4] |
| Theophylline | A1/A2A Antagonist | Rat | - | Systemic | Potently reversed catalepsy induced by D1 or D2 receptor blockade. | [12] |
| CSC | A2A Antagonist | Rat | - | Systemic | Potently reversed catalepsy induced by a D2 receptor blockade. | [12] |
Experimental Protocols
Catalepsy Assessment: The Bar Test
The bar test is a widely used and validated method for quantifying catalepsy in rodents.[13][14][15]
Apparatus:
-
A horizontal bar with a diameter of approximately 0.9 cm for rats or 0.7 cm for mice.
-
The bar should be elevated to a height where the animal's front paws can be placed on it while its hind paws remain on the surface (e.g., 6-9 cm for rats, 3 cm for mice).[14][16]
Procedure:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar and return to a normal posture. This is referred to as the descent latency.[13]
-
A cut-off time should be established (e.g., 180 or 300 seconds) at which the animal is removed from the bar if it has not descended.[17]
-
The test is typically repeated at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the time course of the cataleptic effect.[5][16]
Visualizations
Signaling Pathways in this compound-Induced Catalepsy
Caption: Simplified signaling pathway of this compound-induced catalepsy.
Experimental Workflow for Assessing Mitigation Strategies
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dopaminergic mechanisms underlying catalepsy, fear and anxiety: do they interact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1/D2 dopamine and N-methyl-D-aspartate (NMDA) receptor participation in experimental catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potency and efficacy of anticholinergics to inhibit haloperidol-induced catalepsy in rats correlates with their rank order of affinities for the muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT3 receptor antagonists on neuroleptic-induced catalepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of serotonergic agents on haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonergic involvement in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalepsy test in rats [protocols.io]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benperidol Treatment in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving benperidol. The following guides and FAQs address common issues to ensure methodologically sound and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-potency butyrophenone antipsychotic.[1] Its primary mechanism is the strong antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is believed to mediate its antipsychotic effects.[1][2] It also has a lesser affinity for serotonin 5-HT2A receptors and, in high doses, can exhibit antihistaminergic and alpha-adrenergic properties.[1]
Q2: What is a typical starting point for treatment duration in a chronic animal study?
A2: The duration of chronic studies can vary significantly based on the research question. Published nonclinical studies with other antipsychotics often last from one to six months.[3][4] One clinical trial involving this compound had a duration of 30 days.[1] For novel research, a pilot study of at least 4-6 weeks is recommended to establish the dose-response relationship and monitor for the onset of side effects before committing to a longer-term protocol.
Q3: How should this compound be stored for experimental use?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily from the stock solution to ensure stability and potency.[2]
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: Understanding the pharmacokinetic profile of this compound is crucial for designing an effective dosing regimen. Key parameters from human studies are summarized in the table below. Note that pharmacokinetic parameters can differ significantly between species, such as rats and mice, particularly in clearance and volume of distribution.[5]
Q5: What are the major potential side effects to monitor in animal models during chronic administration?
A5: Due to its high potency and strong D2 receptor blockade, this compound carries a significant risk of extrapyramidal symptoms (EPS), which include catalepsy, rigidity, and tremors.[6][7] Chronic administration also necessitates monitoring for metabolic disturbances (weight gain, changes in glucose), and signs of hyperprolactinemia.[8][9]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High incidence of extrapyramidal symptoms (EPS) (e.g., catalepsy, rigidity) in animal models. | Dose is too high: Doses causing greater than 80% dopamine D2 receptor occupancy are strongly associated with EPS.[10][11][12] | Reduce the dose. The therapeutic window for antipsychotics is generally considered to be 60-80% D2 receptor occupancy.[10] Conduct a pilot dose-response study to identify the minimal effective dose that does not produce severe motor side effects. |
| Inconsistent or lack of therapeutic effect in behavioral assays. | 1. Dose is too low: Insufficient D2 receptor occupancy to achieve a therapeutic effect.2. Poor bioavailability/Incorrect administration: The compound is not being absorbed properly due to issues with the vehicle or administration technique.[13]3. Drug degradation: Working solutions may have lost potency. | 1. Increase dose cautiously. Monitor plasma concentrations and observe for the onset of EPS.2. Review administration protocol. Ensure the chosen vehicle is appropriate for this compound's solubility and that oral gavage or other administration techniques are performed correctly.[14] A vehicle-only control group is essential.[15]3. Prepare fresh working solutions daily. Ensure stock solutions are stored correctly at -80°C.[2] |
| Confounding results or unexpected animal morbidity/mortality. | 1. Vehicle toxicity: The vehicle used to dissolve or suspend this compound is causing its own biological effects, which can confound study results.[14][15]2. Stress from handling/restraint: Repeated procedures can induce a stress response, affecting behavioral and physiological outcomes.[13] | 1. Select an appropriate, low-toxicity vehicle. Commonly used oral vehicles include aqueous solutions of cellulose derivatives (e.g., methylcellulose).[16] Always include a vehicle-only control group to isolate the effects of the drug.2. Acclimate animals to handling and procedures. Minimize restraint time and use techniques that reduce animal stress.[13] |
| Variable plasma concentrations between animals in the same dose group. | 1. Inter-individual metabolic differences: Natural variation in drug metabolism exists between animals.[17]2. Inaccurate dosing: Errors in dose calculation or administration.3. Inhomogeneous formulation: If using a suspension, the compound may not be evenly distributed, leading to inconsistent dosing. | 1. Increase sample size (n) per group. This helps to account for biological variability.2. Verify all calculations and administration volumes. Ensure proper training of personnel.3. Ensure proper mixing of suspensions before each administration. If solubility is an issue, consider alternative formulation strategies.[16] |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Notes |
|---|---|---|
| Elimination Half-life (t½) | ~4.7 - 5.8 hours | Following a single oral dose. Note that the half-life of similar drugs can be substantially prolonged with chronic administration. |
| Time to Peak Plasma (Tmax) | 1.0 - 2.7 hours | For oral administration (liquid vs. tablet). |
| Absolute Bioavailability | ~40 - 49% | For oral administration (liquid vs. tablet). |
| Therapeutic Plasma Levels | 2 - 3 ng/mL | Plasma levels suggested to be sufficient for a physiological response (prolactin release).[18] |
| Detectable Plasma Levels | As low as 0.5 ng/mL | Using HPLC with electrochemical detection.[19] |
Table 2: Recommended Monitoring Parameters for Chronic this compound Studies in Rodents
| Parameter | Method of Assessment | Recommended Frequency |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Behavioral tests (e.g., catalepsy bar test, assessment of gait and posture). | Baseline, then weekly. |
| Body Weight | Standard laboratory scale. | Baseline, then at least weekly.[3] |
| Metabolic Health | Fasting blood glucose and lipids. | Baseline, monthly, and at study termination.[8] |
| General Health | Daily observation for changes in posture, activity, grooming, and food/water intake. | Daily. |
| Plasma Drug Concentration | HPLC or LC-MS/MS on collected blood samples. | At select time points (e.g., mid-study and termination) to confirm exposure. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Rodent Models (Oral Gavage)
-
Vehicle Selection:
-
For suspension, a common vehicle is 0.5% or 1% methylcellulose (MC) in sterile water.[16]
-
For solubilization, this compound is soluble in DMSO.[2] A co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used for in vivo formulations.[2]
-
Crucially, the chosen vehicle must be tested in a control group to ensure it has no confounding effects on the study endpoints. [14]
-
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
If using a suspension, weigh the this compound powder and levigate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously mixing (e.g., with a magnetic stirrer) to achieve a homogenous suspension.
-
If using a solution, first dissolve this compound in the minimum required volume of DMSO, then add the other co-solvents sequentially, ensuring the solution remains clear.[2]
-
Prepare fresh daily.
-
-
Administration:
-
Gently restrain the animal (e.g., rat or mouse).
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the last rib to ensure proper tube length.
-
Gently insert the needle into the esophagus and deliver the dose smoothly.
-
The recommended maximum oral gavage volume is typically 5-10 mL/kg for rats.[13] Use the smallest volume possible to deliver the dose accurately.[13]
-
Observe the animal briefly after dosing to ensure no adverse reactions occur.
-
Protocol 2: Plasma Concentration Monitoring via HPLC
This protocol is a conceptual summary based on established methods for this compound analysis.[19]
-
Sample Collection:
-
Collect whole blood from animals at predetermined time points (e.g., via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean, labeled cryovial and store at -80°C until analysis.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., spiperone) to the plasma sample.[19]
-
Perform a solid-phase extraction (SPE) using appropriate cartridges (e.g., reversed-phase C18 and/or cation-exchange) to clean the sample and isolate this compound and its metabolites from plasma proteins.[19]
-
Elute the compound from the SPE cartridge using an appropriate solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., cyanopropyl or C18).[19]
-
Use an isocratic or gradient mobile phase (e.g., an acetonitrile/acetate buffer mixture) to separate this compound from other components.[19]
-
Detect and quantify this compound using an electrochemical detector (ED) or a mass spectrometer (MS), which offers higher sensitivity and specificity.
-
Calculate the concentration based on the peak area ratio of this compound to the internal standard against a standard curve.
-
Section 5: Visualizations
Caption: this compound blocks dopamine D2 receptors, leading to therapeutic and side effects.
Caption: A typical experimental workflow for a chronic this compound study in rodents.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Long Term Antipsychotic Treatment Does Not Alter Metabolite Concentrations in Rat Striatum: An In Vivo Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. mdpi.com [mdpi.com]
- 6. Extra-Pyramidal Symptoms (EPS) – Vista Hill SmartCare BHCS [smartcarebhcs.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 9. resources.amh.net.au [resources.amh.net.au]
- 10. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. downstate.edu [downstate.edu]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasma level monitoring of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma levels of this compound, prolactin, and homovanillic acid after intravenous versus two different kinds of oral application of the neuroleptic in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of this compound and its reduced metabolite in human plasma by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variability in Preclinical Benperidol Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing the inherent variability in animal responses to benperidol during preclinical research. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in the design, execution, and interpretation of your studies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question 1: We are observing significant inter-animal variability in the behavioral response to this compound, even within the same treatment group. What are the potential causes and how can we mitigate this?
Answer: High variability is a common challenge in preclinical antipsychotic research. Several factors can contribute to this:
-
Metabolic Differences:
-
Species and Strain: Different animal species and even strains within the same species can metabolize drugs at different rates due to variations in cytochrome P450 (CYP) enzyme activity. This compound is metabolized in the liver, primarily through the CYP450 system.[1] For instance, what is observed in a Sprague-Dawley rat may not directly translate to a C57BL/6 mouse.
-
Gut Microbiome: The composition of the gut microbiota can significantly influence drug metabolism.[2] Dysbiosis can alter the metabolic capacity of the gut, leading to variable drug exposure.[2]
-
-
Experimental Conditions:
-
Stress: Stress is a known confounder in behavioral pharmacology. Stressed animals may exhibit altered baseline behaviors and drug responses.
-
Diet: The composition of the animal's diet can affect drug absorption and metabolism.[2] Changes in diet can alter gut pH and transit time, impacting oral bioavailability.
-
-
Drug Administration:
-
Route and Formulation: Inconsistent administration techniques or issues with the drug formulation can lead to variable dosing and absorption.
-
Troubleshooting Steps:
-
Standardize Your Animal Model: Whenever possible, use a single, well-characterized strain from a reputable vendor. Document the strain, sex, and age of all animals.
-
Acclimatize Animals: Ensure a sufficient acclimatization period in the experimental environment to reduce stress.
-
Control Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels.
-
Standardize Diet: Provide a consistent and defined diet throughout the study.
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in the chosen drug administration method to minimize variability.
Question 2: The expected antipsychotic-like effects of this compound are less potent or absent in our animal model compared to published data. What could be the reason?
Answer: This discrepancy can arise from several factors related to the drug's pharmacokinetics and the experimental model:
-
Species-Specific Pharmacokinetics: this compound's bioavailability and brain penetration can differ significantly between species. While this compound is well-absorbed in humans, its oral bioavailability in rodents may be lower, necessitating dose adjustments.[3]
-
Receptor Affinity Differences: The binding affinity of this compound to its primary target, the dopamine D2 receptor, may vary across species. While human receptor affinities are well-documented, these may not be identical in your animal model.
-
Inappropriate Dosing: The dose used may be too low to achieve sufficient D2 receptor occupancy for a therapeutic effect. It is generally accepted that a D2 receptor occupancy of 60-80% is required for antipsychotic efficacy.[4]
-
Model-Specific Sensitivity: The chosen animal model may not be sensitive to the effects of this compound. For example, the genetic background of the animals can influence their response to psychotropic drugs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound efficacy.
Question 3: We are observing a high incidence of extrapyramidal side effects (EPS), such as catalepsy, at doses that are not producing the desired antipsychotic effect. How can we address this?
Answer: This suggests a narrow therapeutic window in your specific experimental setup.
-
High D2 Receptor Occupancy: this compound has a very high affinity for the D2 receptor.[3] It's possible that even at lower doses, you are achieving D2 receptor occupancy levels greater than 80%, which is associated with a higher risk of EPS.[4]
-
Species Sensitivity: The species or strain you are using may be particularly sensitive to the motor side effects of D2 antagonists.
Mitigation Strategies:
-
Dose-Response Curve: Conduct a detailed dose-response study to identify a dose that provides an antipsychotic-like effect with an acceptable level of EPS.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate plasma and brain concentrations of this compound with the observed behavioral effects to better understand the therapeutic window.
-
Alternative Models: Consider using behavioral assays that are less reliant on motor function to assess antipsychotic-like activity.
Quantitative Data
Due to the limited availability of published preclinical data for this compound, the following tables include human data for this compound and comparative data for haloperidol, a structurally and pharmacologically similar butyrophenone, in common laboratory animal species.
Table 1: Pharmacokinetic Parameters of this compound (Human) and Haloperidol (Animal Models)
| Parameter | This compound (Human) | Haloperidol (Rat) | Haloperidol (Mouse) | Haloperidol (Rhesus Monkey) |
| Elimination Half-life (t½) | ~8 hours[3] | ~1.5 hours[5] | Biphasic, longer in brain | 7.6 - 16 hours[6] |
| Oral Bioavailability | Well absorbed, extensive first-pass metabolism[3] | Low | - | - |
| Volume of Distribution (Vd) | - | High (~9.6 L/kg)[5] | - | 5.9 - 7.4 L/kg[6] |
| Clearance (CL) | - | High (~83 mL/min/kg)[5] | - | - |
Data for haloperidol is provided as a surrogate due to the lack of comprehensive published data for this compound in these species.
Table 2: Receptor Binding Affinities (Ki, nM) of this compound (Human Receptors)
| Receptor | Ki (nM) |
| Dopamine D2 | 0.027[3] |
| Dopamine D4 | 0.066[3] |
| Serotonin 5-HT2A | 3.75[3] |
Note: Receptor affinities can vary between species.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of an antipsychotic to reverse the psychostimulant-induced increase in locomotor activity, which is considered a model of psychosis-like symptoms.
Methodology:
-
Animals: Male rats (e.g., Sprague-Dawley) are individually housed and acclimatized to the testing room for at least 1 hour before the experiment.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Place each rat in the open-field arena and allow for a 30-minute habituation period.
-
Administer the vehicle or this compound at the desired dose (e.g., intraperitoneally, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Record locomotor activity for the next 60-90 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Compare the amphetamine-treated group with the this compound + amphetamine-treated groups.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Methodology:
-
Animals: Male rats or mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-10 minute acclimatization period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak prepulse (e.g., 74, 82, 90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Administer this compound or vehicle prior to the test session according to the desired pre-treatment time.
-
-
Data Analysis: PPI is calculated as a percentage: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Catalepsy Test
This test is used to assess the propensity of an antipsychotic to induce extrapyramidal side effects, specifically parkinsonism-like motor rigidity.
Methodology:
-
Animals: Male rats.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from the bench surface.
-
Procedure:
-
Administer this compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The descent latency is recorded. A significant increase in descent latency in the this compound-treated group compared to the vehicle group indicates catalepsy.
Visualizations
This compound's Primary Signaling Pathway
Caption: Simplified signaling pathway of this compound's antagonism at the D2 receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for in vivo efficacy testing.
Factors Influencing this compound Response Variability
Caption: Key factors contributing to variability in animal response to this compound.
References
- 1. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Differences between antipsychotic drugs in persistence of brain levels and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol pharmacokinetics: a preliminary study in rhesus monkeys using a new radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Benperidol Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of benperidol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][3]
2. What are suitable solvents for preparing this compound solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then diluting it with co-solvents. A typical co-solvent mixture is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[3]
It is crucial to prepare working solutions for in vivo experiments freshly on the day of use to ensure stability and reliable results.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1][3]
3. Is this compound sensitive to light?
Yes, this compound is susceptible to degradation upon exposure to UV-C radiation.[1][] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil.[5]
4. What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, it is a butyrophenone derivative structurally similar to haloperidol. Therefore, its degradation pathways can be inferred from studies on haloperidol. The primary sites of degradation are likely the butyrophenone chain and the piperidine ring. Potential degradation reactions include:
-
Hydrolysis: Cleavage of the amide bond in the benzimidazolinone moiety under acidic or basic conditions.
-
Oxidation: Formation of N-oxides at the piperidine nitrogen.
-
Photodegradation: Cleavage and rearrangement of the butyrophenone side chain upon exposure to UV light.
-
Thermal Degradation: General decomposition at elevated temperatures.
A proposed degradation pathway for this compound is illustrated in the diagram below.
Caption: Proposed degradation pathways for this compound.
5. How does this compound exert its therapeutic effect?
This compound is a potent antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the brain.[6][7][8] By blocking these receptors, it reduces the excessive dopaminergic activity that is associated with psychotic symptoms.[6] It also has a lower affinity for serotonin 5-HT2A receptors.[9] The diagram below illustrates the mechanism of D2 receptor antagonism.
Caption: Mechanism of this compound as a D2 receptor antagonist.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution upon preparation or storage | - Low solubility in the chosen solvent system.- Change in pH or temperature affecting solubility.- Exceeding the solubility limit. | - Use a co-solvent system (e.g., DMSO with PEG300 and Tween-80) to improve solubility.[3]- Gently warm the solution or use sonication to aid dissolution.[1][3]- Ensure the pH of the solution is within a range where this compound is stable and soluble.- Prepare fresh solutions before each experiment.[1] |
| Unexpectedly rapid degradation of the this compound solution | - Exposure to light, especially UV light.- Inappropriate storage temperature.- Contamination of the solution with oxidizing agents or strong acids/bases.- Repeated freeze-thaw cycles. | - Store solutions in amber vials or protect them from light.[5]- Adhere to recommended storage temperatures (-20°C for short-term, -80°C for long-term).[1][2]- Use high-purity solvents and reagents.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][3] |
| Inconsistent results in bioassays | - Degradation of this compound in the working solution.- Adsorption of this compound to plasticware.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions daily.[1]- Use low-adsorption plasticware or glass vials where possible.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Appearance of unknown peaks in HPLC analysis | - Presence of degradation products.- Impurities in the this compound reference standard.- Contamination from the solvent or sample matrix. | - Conduct forced degradation studies to identify potential degradation products.- Analyze the this compound standard to check for impurities.- Run a blank (solvent/matrix without this compound) to identify extraneous peaks. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies and studies on the structurally related compound, haloperidol.
Objective: To generate potential degradation products of this compound under various stress conditions.
General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
1. Acidic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
2. Basic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
3. Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
4. Thermal Degradation:
-
Place a solid sample of this compound powder in a hot air oven at 80°C for 48 hours.
-
Also, incubate a solution of this compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
At specified time points, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.
5. Photodegradation:
-
Expose a solution of this compound (1 mg/mL) to UV-C light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase.
The workflow for a typical forced degradation study is outlined below.
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a ratio of 68:32 (v/v) aqueous:acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Summary of Quantitative Stability Data
Due to limited publicly available quantitative stability data specifically for this compound, the following table summarizes the known information and provides expected outcomes based on its chemical class.
| Stress Condition | Conditions | Observation for this compound | Expected Outcome |
| Photodegradation | UV-C Radiation | Susceptible to degradation[1][] | Significant degradation expected. |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Data not available | Moderate to significant degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Data not available | Moderate to significant degradation expected. |
| Oxidative Degradation | 3% H₂O₂, Room Temp. | Data not available | Potential for formation of N-oxide and other oxidation products. |
| Thermal Degradation | 60-80°C | Data not available | Degradation is likely, especially in solution. |
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Benperidol Oral Dosing & First-Pass Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the first-pass metabolism of Benperidol in oral dosing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism of this compound and how does it affect its oral bioavailability?
This compound, a potent butyrophenone antipsychotic, undergoes extensive first-pass metabolism, primarily in the liver, after oral administration.[1][2][3] This metabolic process significantly reduces the concentration of the active drug that reaches systemic circulation, thereby lowering its oral bioavailability. Clinical studies have shown the absolute bioavailability of oral this compound to be approximately 40.2% for tablets and 48.6% for a liquid formulation, indicating that over half of the orally administered dose is metabolized before it can exert its systemic therapeutic effects.[1]
Q2: Which enzymes are primarily responsible for this compound's first-pass metabolism?
While direct studies on this compound are limited, research on structurally similar butyrophenones, such as Bromperidol and Haloperidol, strongly suggests that the cytochrome P450 (CYP) 3A4 isoenzyme is the principal catalyst in the metabolism of this compound.[4][5][6] In vitro studies with Bromperidol have demonstrated that CYP3A4 is responsible for its N-dealkylation and other metabolic transformations.[5] Co-administration of the potent CYP3A4 inhibitor, itraconazole, has been shown to significantly increase plasma concentrations of Bromperidol, providing in vivo evidence of CYP3A4's major role in its metabolism.[7]
Q3: What is the role of P-glycoprotein (P-gp) in the first-pass metabolism of this compound?
The direct interaction of this compound with the efflux transporter P-glycoprotein (P-gp) has not been extensively studied. However, research on Haloperidol, another butyrophenone, has shown that it is not a substrate for P-gp, but it can act as an inhibitor of this transporter.[8] This suggests that P-gp-mediated efflux is unlikely to be a major contributor to this compound's low oral bioavailability. However, its potential to inhibit P-gp could lead to drug-drug interactions when co-administered with P-gp substrates.
Q4: What are the potential strategies to control for or bypass this compound's first-pass metabolism in experimental settings?
Several strategies can be employed to mitigate the first-pass effect of this compound:
-
Co-administration with CYP3A4 Inhibitors: The use of a selective CYP3A4 inhibitor can decrease the rate of first-pass metabolism, thereby increasing the oral bioavailability of this compound.[7] Potent CYP3A4 inhibitors include ketoconazole, itraconazole, and ritonavir.[9]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly increase the systemic availability of this compound.
-
Intravenous (IV) administration: This route provides 100% bioavailability and is often used as a reference in pharmacokinetic studies.[1]
-
Transdermal delivery: Formulating this compound into a transdermal patch can provide controlled, sustained release and avoid first-pass metabolism.[10][11]
-
Intranasal delivery: This route offers rapid absorption and direct nose-to-brain delivery, bypassing the first-pass effect.[12]
-
-
Novel Formulation Approaches:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect the drug from metabolic enzymes and enhance its absorption.[13][14]
-
Prodrugs: Modifying the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation is a viable strategy.[15][16][17]
-
Troubleshooting Guides
Issue: High variability in plasma concentrations of this compound following oral administration in animal studies.
-
Possible Cause: Significant inter-individual differences in CYP3A4 expression and activity.
-
Troubleshooting Steps:
-
Genotyping: If using a well-characterized animal model, consider genotyping for polymorphisms in the Cyp3a gene.
-
Phenotyping: Use a probe substrate for CYP3A4 (e.g., midazolam) to phenotype the metabolic capacity of the animals before the main study.
-
Use of a CYP3A4 Inhibitor: Co-administer a selective CYP3A4 inhibitor to reduce the metabolic variability.
-
Alternative Route: Consider using an alternative route of administration, such as intravenous or subcutaneous injection, to bypass first-pass metabolism and establish a baseline pharmacokinetic profile.
-
Issue: Low and inconsistent oral bioavailability of a new this compound formulation.
-
Possible Cause: Poor dissolution of the formulation in the gastrointestinal tract or extensive pre-systemic metabolism.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies under various pH conditions (simulating stomach and intestine) to assess the release characteristics of your formulation.
-
In Vitro Metabolism Assay: Use human liver microsomes to determine the metabolic stability of the formulation and compare it to the parent drug. (See Experimental Protocol 1).
-
Caco-2 Permeability Assay: Evaluate the permeability of the formulation and its potential interaction with P-gp. (See Experimental Protocol 3).
-
Formulation Optimization: Consider reformulating using techniques known to enhance solubility and protect against metabolism, such as creating a solid dispersion or a lipid-based formulation.[18]
-
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous and oral administration in schizophrenic patients.[1]
| Parameter | Intravenous (IV) Bolus (6 mg) | Oral Liquid (6 mg) | Oral Tablets (6 mg) |
| Absolute Bioavailability | 100% | 48.6% | 40.2% |
| Tmax (h) | N/A | 1.0 | 2.7 |
| Cmax (ng/mL) | N/A | 10.2 | 7.3 |
| Elimination Half-life (h) | 5.80 | 5.5 | 4.7 |
| Mean Residence Time (h) | 7.50 | 8.44 | 8.84 |
Data are presented as geometric means.
Experimental Protocols
Experimental Protocol 1: In Vitro Assessment of this compound Metabolism using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound in vitro.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.[3][5][19]
Experimental Protocol 2: CYP3A4 Inhibition Assay for this compound
Objective: To determine if this compound inhibits CYP3A4 activity.
Materials:
-
This compound
-
Human liver microsomes
-
A specific CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
A known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Methodology:
-
Prepare a range of concentrations of this compound and the positive control (ketoconazole).
-
Pre-incubate HLMs with this compound or ketoconazole at 37°C for a specified time.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction with a suitable quenching solvent.
-
Analyze the formation of the specific metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) by LC-MS/MS.
-
Calculate the IC50 value for this compound's inhibition of CYP3A4 activity by plotting the percentage of inhibition against the logarithm of the this compound concentration.[11][20][21]
Experimental Protocol 3: Caco-2 Permeability Assay for P-glycoprotein Interaction
Objective: To assess the intestinal permeability of this compound and its potential as a P-gp substrate or inhibitor.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound
-
Known P-gp substrate (e.g., digoxin)
-
Known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
Lucifer yellow (to assess monolayer integrity)
-
LC-MS/MS system
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
To assess if this compound is a P-gp substrate:
-
Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).
-
Add this compound to either the apical or basolateral chamber and measure its appearance in the opposite chamber over time.
-
Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp mediated efflux.
-
-
To assess if this compound is a P-gp inhibitor:
Visualizations
Caption: this compound's first-pass metabolism pathway.
Caption: Experimental workflow for controlling first-pass metabolism.
Caption: Logical relationships of strategies to control first-pass effect.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of intracanal formulation containing silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current industrial practices of assessing permeability and P-glycoprotein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation system for cell-permeable CYP3A4 inhibitory activity using 1α,25-dihydroxy-vitamin D3-induced intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles and nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. xenotech.com [xenotech.com]
- 20. bioivt.com [bioivt.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
This technical support center is designed for researchers, scientists, and drug development professionals working with Benperidol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of artifacts in this compound research?
A1: The primary source of artifacts in this compound research stems from its nature as a potent dopamine D2 receptor antagonist with a high risk of off-target binding.[1] this compound, a member of the butyrophenone class, can also interact with other receptors, including other dopamine subtypes, serotonin, and adrenergic receptors, leading to confounding experimental results.[1]
Q2: Are there any active metabolites of this compound that could interfere with my experiments?
A2: this compound undergoes extensive first-pass metabolism in the liver.[2] However, studies have shown that the plasma concentrations of its presumed metabolite, "reduced this compound," are very low, suggesting that the parent compound is the primary pharmacologically active agent in most experimental systems.[2] While other metabolites of butyrophenones like haloperidol can be active, for this compound, the focus generally remains on the parent drug.[3][4]
Q3: How can I minimize non-specific binding in my radioligand binding assays with this compound?
A3: High non-specific binding can be a significant issue. To minimize this, ensure you are using an appropriate concentration of your radioligand (ideally at or below its Kd).[5] Additionally, optimizing the washing steps by increasing the number of washes or using a buffer with the optimal pH and ionic strength can help reduce background noise.[5] It is also crucial to select a filter type that exhibits low non-specific binding for your specific ligand and to ensure that less than 10% of the total added radioligand is bound.[5]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based functional assays.
-
Possible Cause 1: Off-Target Receptor Activation.
-
Explanation: this compound's binding to other endogenous receptors in your cell line (e.g., serotonin or adrenergic receptors) can trigger unintended signaling cascades, masking or altering the D2 receptor-specific effects.
-
Troubleshooting Steps:
-
Receptor Profiling: Characterize the receptor expression profile of your cell line using techniques like qPCR or RNA-seq to identify potential off-target receptors.
-
Use of Selective Blockers: In your assay, include selective antagonists for suspected off-target receptors to isolate the D2-mediated response.
-
Control Cell Line: Utilize a control cell line that does not express the D2 receptor to identify any non-specific effects of this compound.
-
-
-
Possible Cause 2: Receptor Desensitization or Downregulation.
-
Explanation: Prolonged exposure of cells to a potent antagonist like this compound can sometimes lead to receptor desensitization or downregulation, altering the cellular response over time.
-
Troubleshooting Steps:
-
Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time before desensitization occurs.
-
Receptor Expression Analysis: Measure D2 receptor expression levels (e.g., via western blot or ELISA) after treatment with this compound for different durations.
-
-
Problem: High background in radioligand binding assays.
-
Possible Cause: Radioligand binding to non-receptor components.
-
Explanation: The radioligand may bind non-specifically to filter membranes, plastics, or other proteins in the membrane preparation.
-
Troubleshooting Steps:
-
Filter Selection and Treatment: Test different filter materials and consider pre-treating filters with a blocking agent like polyethyleneimine to reduce non-specific binding.
-
Inclusion of a Non-specific Binding Control: Always include a condition with a high concentration of a non-labeled competing ligand to accurately determine the level of non-specific binding.
-
Optimize Protein Concentration: Use the lowest concentration of membrane protein that still provides a robust specific binding signal.[6]
-
-
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.15 |
| Dopamine D3 | 1.8 |
| Dopamine D4 | 0.8 |
| Serotonin 5-HT2A | 3.6 |
| Adrenergic α1 | 2.3 |
| Histamine H1 | 21 |
| Muscarinic M1 | >10,000 |
This table presents a summary of this compound's binding affinities (Ki) for various receptors. Lower Ki values indicate higher affinity. Data is compiled from various sources and should be considered representative.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]-Spiperone), and a range of concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
For determining total binding, add only the radioligand and assay buffer.
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based cAMP Functional Assay
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in the recommended growth medium.
-
Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.
-
Incubate for a sufficient time to allow for changes in intracellular cAMP levels (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced cAMP response.
-
Mandatory Visualization
Caption: this compound's antagonistic effect on the D2 receptor signaling pathway.
Caption: A logical workflow for characterizing this compound's in vitro activity.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of this compound in schizophrenic patients after intravenous and two different kinds of oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benperidol and Haloperidol on D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benperidol and Haloperidol, focusing on their interaction with the dopamine D2 receptor, a key target in antipsychotic therapy. The information presented is supported by experimental data to aid in research and drug development.
Introduction
This compound and Haloperidol are both potent first-generation antipsychotic medications belonging to the butyrophenone class. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] By blocking these receptors, they mitigate the positive symptoms of psychosis, such as hallucinations and delusions.[1][4] This guide delves into a comparative analysis of their D2 receptor occupancy, drawing from in vitro binding affinities and in vivo imaging studies.
Quantitative Data Presentation
| Parameter | This compound | Haloperidol | Reference(s) |
| D2 Receptor Binding Affinity (Ki) | 0.027 nM | ~0.517 - 1.45 nM | This compound:[5], Haloperidol:[6] |
| In Vivo D2 Receptor Occupancy (Therapeutic Range) | Data not available in direct comparative studies. Described as achieving "complete" occupancy in a case study. | 65% - 80% (associated with clinical response) | This compound:, Haloperidol: |
| In Vivo D2 Receptor Occupancy (Associated with Extrapyramidal Symptoms) | Data not available | >78% |
Note: The lower Ki value for this compound suggests a significantly higher binding affinity for the D2 receptor compared to Haloperidol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the antagonism of the D2 receptor signaling pathway by this compound and Haloperidol and a typical experimental workflow for determining D2 receptor occupancy using Positron Emission Tomography (PET).
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: in vitro radioligand binding assays and in vivo neuroimaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a drug for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 receptors expressed in CHO or HEK-293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) that has a high affinity for the D2 receptor, and varying concentrations of the unlabeled competitor drug (this compound or Haloperidol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Positron Emission Tomography (PET) / Single Photon Emission Computed Tomography (SPECT) (for In Vivo Receptor Occupancy)
Objective: To measure the percentage of D2 receptors occupied by a drug in the living brain.
General Protocol:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.
-
Baseline Scan: A baseline PET or SPECT scan is performed on each subject before administration of the study drug. This involves injecting a radiolabeled tracer (e.g., [11C]raclopride for PET or [123I]IBZM for SPECT) that binds to D2 receptors. The scanner detects the radiation emitted by the tracer, allowing for the quantification of receptor density in different brain regions.
-
Drug Administration: The subject is then treated with the antipsychotic drug (e.g., Haloperidol) for a specified period to reach a steady-state concentration in the brain.
-
Post-Drug Scan: A second PET or SPECT scan is performed while the subject is on the medication. The same radiotracer is administered.
-
Image Analysis: The images from the baseline and post-drug scans are analyzed. The reduction in the binding of the radiotracer in the post-drug scan compared to the baseline scan reflects the occupancy of the D2 receptors by the drug.
-
Occupancy Calculation: The percentage of receptor occupancy is calculated for specific brain regions, such as the striatum.
Comparative Discussion
This compound exhibits an exceptionally high affinity for the D2 receptor, as indicated by its sub-nanomolar Ki value, which is considerably lower than that of Haloperidol. This suggests that at a molecular level, this compound binds more tightly to the D2 receptor. While direct comparative in vivo studies are lacking, a case report of "complete dopamine D2 receptor occupancy" with this compound suggests it achieves high levels of receptor blockade in a clinical setting.
For Haloperidol, extensive research has established a therapeutic window for D2 receptor occupancy. Clinical response is typically observed when 65% to 80% of striatal D2 receptors are occupied. Occupancy levels exceeding 78-80% are associated with a higher risk of extrapyramidal side effects. This well-defined therapeutic window for Haloperidol has become a standard for the development and evaluation of new antipsychotic drugs.
Given this compound's higher potency, it is plausible that it can achieve the therapeutic threshold of D2 receptor occupancy at lower doses compared to Haloperidol. However, without direct comparative in vivo data, this remains a hypothesis. The high potency of this compound also suggests a potentially higher risk of dose-dependent extrapyramidal side effects if dosing is not carefully managed.
Conclusion
Both this compound and Haloperidol are potent D2 receptor antagonists. Based on in vitro data, this compound demonstrates a significantly higher affinity for the D2 receptor. While extensive in vivo studies have characterized the D2 receptor occupancy of Haloperidol and its correlation with clinical effects, similar quantitative data for this compound, particularly from direct comparative studies, is limited. Further research, including comparative PET or SPECT imaging studies, would be invaluable for a more definitive understanding of the relative in vivo D2 receptor occupancy of these two butyrophenone antipsychotics and to better correlate their receptor interaction with their clinical profiles.
References
- 1. ils.unc.edu [ils.unc.edu]
- 2. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. [PDF] A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Benperidol and Risperidone on cognitive function
A Head-to-Head Comparison Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic pharmacotherapy, understanding the nuanced effects of different agents on cognitive function is paramount for advancing patient care and developing novel therapeutics. This guide provides a detailed, evidence-based comparison of benperidol, a potent first-generation antipsychotic, and risperidone, a widely prescribed second-generation antipsychotic, with a specific focus on their impact on cognitive domains. While direct head-to-head clinical trials are notably absent in the current literature, this analysis synthesizes available data from individual studies and examines the pharmacological mechanisms of each drug to offer a comprehensive comparative perspective.
Risperidone: A Profile of Cognitive Effects
Risperidone, an atypical antipsychotic, has been the subject of numerous investigations into its cognitive effects in patients with schizophrenia and other psychotic disorders. The consensus from multiple studies suggests a potential for modest improvement in certain cognitive domains, particularly when compared to first-generation antipsychotics.
Summary of Quantitative Data on Risperidone's Cognitive Effects
The following table summarizes findings from various studies on the impact of risperidone on different cognitive functions. It is important to note that results can vary based on study design, patient population, and the specific neuropsychological tests used.
| Cognitive Domain | Summary of Findings | Supporting Evidence |
| Overall Cognition | Some studies suggest a modest overall improvement in cognitive function compared to conventional antipsychotics.[1] | Meta-analyses indicate a small benefit for atypical antipsychotics, including risperidone, over typical agents like haloperidol.[1] |
| Verbal Memory and Learning | Evidence is mixed. Some studies show improvement in verbal learning and memory[2], while a recent placebo-controlled trial suggested a potential worsening in the early months of treatment.[3] | A review indicated that oral risperidone was associated with improvements in verbal learning and memory.[2] However, a 2023 study found a decline in immediate recall, verbal learning, and delayed recall in the risperidone/paliperidone group compared to placebo.[3] |
| Attention and Processing Speed | Generally associated with improvements in attention and processing speed.[2] | A review of randomized controlled trials found that oral risperidone appeared to be associated with within-group improvements in the cognitive domains of processing speed and attention/vigilance.[2] |
| Executive Function | Some studies report improvements in executive functioning. | Long-acting injectable risperidone has been associated with improved performance in reasoning and problem-solving.[2] |
| Working Memory | The effects on working memory are less clear, with some studies showing no significant improvement. | A review noted that the results for the nonverbal working memory domain were indeterminate.[2] |
Experimental Protocols for Assessing Cognitive Function in Risperidone Trials
The assessment of cognitive function in clinical trials involving risperidone typically employs a battery of standardized neuropsychological tests. These tests are designed to evaluate various cognitive domains comprehensively.
Commonly Used Neuropsychological Tests:
-
Brief Assessment of Cognition in Schizophrenia (BACS): A commonly used battery to assess major cognitive domains in schizophrenia research.[4]
-
MATRICS Consensus Cognitive Battery (MCCB): Developed for clinical trials, this battery assesses cognitive domains relevant to functional outcomes in schizophrenia.[4]
-
Wechsler Memory Scale (WMS): Evaluates different aspects of memory, including immediate and delayed recall.[5]
-
California Verbal Learning Test (CVLT): Assesses verbal learning and memory.[5]
-
Continuous Performance Test (CPT): Measures sustained attention and vigilance.[5]
-
Trail Making Test (TMT) Parts A and B: Assesses processing speed and executive function.[5][6]
-
Wisconsin Card Sorting Test (WCST): A measure of executive function, specifically cognitive flexibility.[6]
-
Stroop Test: Evaluates selective attention and inhibitory control.[6]
-
Controlled Oral Word Association Test (COWAT): Assesses verbal fluency.[6]
-
Digit Symbol Substitution Test (DSST): Measures processing speed.[5]
This compound: A Potent Antipsychotic with Limited Cognitive Data
This compound is a high-potency butyrophenone, a class of first-generation antipsychotics. It is recognized as one of the most potent dopamine D2 receptor antagonists available.[7] However, there is a significant lack of robust clinical trial data on its specific effects on cognitive function. A Cochrane review concluded that there are insufficient data from randomized trials to assess the clinical effects of this compound.[7]
Due to the limited availability of direct evidence, the cognitive effects of this compound are often inferred from its pharmacological profile and by drawing parallels with other high-potency first-generation antipsychotics like haloperidol. High D2 receptor blockade, a hallmark of this compound, has been associated with extrapyramidal side effects, which can indirectly impact cognitive performance. Furthermore, some studies on haloperidol have suggested potential deleterious effects on certain cognitive domains, particularly at higher doses.[1]
Signaling Pathways and Mechanisms of Action
The differing effects of risperidone and this compound on cognitive function can be partly attributed to their distinct receptor binding profiles and mechanisms of action.
Risperidone's Mechanism of Action
Risperidone is a serotonin-dopamine antagonist with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[8][9][10] Its "atypical" profile is characterized by a higher ratio of 5-HT2A to D2 receptor blockade compared to typical antipsychotics.[9][11] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, and potentially its more favorable cognitive profile.[8] Risperidone also has antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may contribute to some of its side effects like orthostatic hypotension and sedation.[9][11]
This compound's Mechanism of Action
This compound's primary mechanism of action is potent and selective antagonism of the dopamine D2 receptor.[12][13] It has a very high affinity for D2 receptors, which is thought to be responsible for its strong antipsychotic effects.[12][14] Its affinity for other receptors, such as serotonin 5-HT2A, is significantly lower than its affinity for D2 receptors.[13] This high D2 blockade is also associated with a higher risk of extrapyramidal side effects. This compound also possesses some antihistaminergic and alpha-adrenergic blocking properties at high doses, and minimal anticholinergic effects.[7]
Comparative Discussion and Future Directions
The absence of direct comparative trials between this compound and risperidone on cognitive function necessitates a cautious interpretation of their relative merits. However, based on their distinct pharmacological profiles and the existing evidence for risperidone and other first-generation antipsychotics, some inferences can be drawn.
Risperidone's broader receptor profile, particularly its potent 5-HT2A antagonism in addition to D2 blockade, is hypothesized to contribute to its more favorable effects on cognition compared to high-potency first-generation antipsychotics. The serotonergic modulation may help to mitigate some of the negative cognitive consequences of potent D2 blockade in the prefrontal cortex.
Conversely, this compound's highly selective and potent D2 antagonism, while effective for psychosis, raises concerns about its potential impact on cognitive function. The high risk of extrapyramidal symptoms can interfere with neuropsychological test performance, and the profound dopamine blockade in cortical pathways may directly impair cognitive processes.
For researchers and drug development professionals, this comparison highlights several key takeaways:
-
There is a critical need for well-designed, head-to-head clinical trials comparing the cognitive effects of this compound and risperidone.
-
Future research should employ comprehensive neuropsychological test batteries to assess a wide range of cognitive domains.
-
The development of novel antipsychotics should continue to explore the balance of dopamine and serotonin receptor modulation to optimize both antipsychotic efficacy and cognitive outcomes.
References
- 1. A meta-analysis of cognitive change with haloperidol in clinical trials of atypical antipsychotics: dose effects and comparison to practice effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive and psychomotor effects of risperidone in schizophrenia and schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of risperidone/paliperidone versus placebo on cognitive functioning over the first 6 months of treatment for psychotic disorder: secondary analysis of a triple-blind randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. fcpsychexperts.com [fcpsychexperts.com]
- 6. The assessment of neuropsychological functioning in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. nbinno.com [nbinno.com]
- 11. Risperidone - Wikipedia [en.wikipedia.org]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to the Preclinical Effects of Benperidol Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anticipated effects of Benperidol, a potent butyrophenone antipsychotic, in commonly used rodent strains. Due to a lack of direct comparative studies on this compound, this analysis leverages data from its close structural and mechanistic analog, Haloperidol, in conjunction with established neurobiological differences between the strains. The information presented herein is intended to guide researchers in strain selection and experimental design for the preclinical evaluation of this compound and other D2 receptor antagonists.
Executive Summary
This compound exerts its primary therapeutic effect through potent antagonism of the dopamine D2 receptor.[1] Preclinical studies investigating the efficacy and side-effect profile of such antipsychotics are heavily influenced by the choice of animal model. Different inbred and outbred rodent strains exhibit significant variations in their neurochemistry, particularly within the dopaminergic system, and consequently, in their behavioral responses to dopaminergic drugs. This guide explores these differences in two commonly used rat strains, Wistar and Sprague-Dawley, and two popular mouse strains, C57BL/6 and BALB/c, to predict and understand the potential strain-dependent effects of this compound.
Data Presentation: Comparative Effects of this compound
The following tables summarize the expected differential effects of this compound in selected rat and mouse strains based on findings with Haloperidol and known strain-specific neurobiology.
Table 1: Predicted Behavioral Effects of this compound in Different Rat Strains
| Behavioral Test | Wistar Rats | Sprague-Dawley Rats | Rationale for Predicted Differences |
| Catalepsy | More pronounced and longer-lasting catalepsy. | Less pronounced catalepsy compared to Wistar rats. | Wistar rats have been reported to have higher levels of D2 receptor binding in the basal ganglia, which could lead to a stronger cataleptic response to a D2 antagonist. |
| Locomotor Activity | Significant reduction in spontaneous and amphetamine-induced hyperactivity. | Significant reduction, but potentially to a lesser extent than in Wistar rats. | Differences in dopamine transporter levels and overall dopamine system reactivity may influence the degree of motor suppression. |
| Prepulse Inhibition (PPI) Disruption | More sensitive to the PPI-disruptive effects of dopamine agonists, suggesting a more pronounced restorative effect of this compound in a deficit model. | May show less sensitivity to dopamine agonist-induced PPI disruption. | Studies have shown that Wistar rats can be more sensitive to the PPI-disruptive effects of dopaminergic agents.[2] |
Table 2: Predicted Behavioral Effects of this compound in Different Mouse Strains
| Behavioral Test | C57BL/6 Mice | BALB/c Mice | Rationale for Predicted Differences |
| Catalepsy | Expected to exhibit a cataleptic response. | May show a less pronounced cataleptic response compared to C57BL/6 mice. | C57BL/6 mice generally have higher baseline locomotor activity and may exhibit a more robust response to D2 blockade. |
| Locomotor Activity | Significant dose-dependent reduction in locomotor activity. | Significant reduction, but baseline activity is generally lower than in C57BL/6 mice. | The higher baseline dopamine levels in the prefrontal cortex of BALB/c mice could influence the response to D2 antagonism.[3] |
| Prepulse Inhibition (PPI) Disruption | Generally show robust PPI, making them a good model to study drug-induced disruption and its reversal. | Exhibit differences in learning and memory, which may affect performance in PPI tasks. | Known differences in their dopaminergic and serotonergic systems can lead to varied responses in sensorimotor gating tasks.[2] |
Table 3: Predicted Neurochemical Effects of this compound in Different Rodent Strains
| Neurochemical Parameter | Wistar Rats vs. Sprague-Dawley Rats | C57BL/6 Mice vs. BALB/c Mice | Rationale for Predicted Differences |
| Dopamine Turnover (DOPAC/DA ratio) | Expected to increase in the striatum of both strains, with potential quantitative differences. | Expected to increase in the striatum of both strains. | Wistar rats have higher D2 receptor and dopamine transporter binding in parts of the caudate-putamen, which may lead to a more pronounced increase in dopamine turnover following D2 blockade. BALB/c mice have a higher basal dopamine content in the prefrontal cortex, which could lead to a different neurochemical response profile compared to C57BL/6 mice.[3][4] |
| D2 Receptor Occupancy | Similar occupancy levels should be achievable with appropriate dosing, but the functional consequences may differ. | Similar occupancy levels should be achievable, but downstream effects may vary. | The higher density of D2 receptors in Wistar rats might require slightly different dosing to achieve the same level of functional blockade as in Sprague-Dawley rats. Differences in the underlying circuitry of the dopaminergic system between C57BL/6 and BALB/c mice could lead to different functional outcomes at similar D2 receptor occupancy levels. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
Catalepsy Test (Bar Test) in Rats
Objective: To assess the induction of motor rigidity (catalepsy), a common extrapyramidal side effect of typical antipsychotics.
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection, gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
The latency to descend is recorded as the measure of catalepsy.
Prepulse Inhibition (PPI) Test in Mice
Objective: To evaluate sensorimotor gating, a process that is often deficient in schizophrenia and can be modulated by antipsychotic drugs.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimatize the mouse to the startle chamber for a brief period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75, 80, or 85 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Neurochemical Analysis
Objective: To measure changes in dopamine and its metabolites in specific brain regions following this compound administration.
Procedure:
-
Administer this compound or vehicle control to the animals.
-
At a specified time point, humanely euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex) on ice.
-
Homogenize the tissue samples in an appropriate buffer.
-
Analyze the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Calculate the dopamine turnover rate (e.g., DOPAC/DA ratio) as an index of dopamine utilization.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's primary mechanism of action: D2 receptor antagonism.
Experimental Workflow for Behavioral Analysis
Caption: Workflow for comparing this compound's behavioral effects.
Logical Relationship of Strain Differences and Drug Effects
Caption: Interplay of strain genetics and drug action on outcomes.
Conclusion
The selection of an appropriate animal strain is a critical determinant in the preclinical assessment of antipsychotic drugs like this compound. While direct comparative data for this compound is currently limited, the extensive literature on the closely related compound, Haloperidol, combined with the known neurobiological differences between rodent strains, provides a strong basis for predicting strain-dependent effects. Wistar rats may be more sensitive to the extrapyramidal side effects of this compound, such as catalepsy, while C57BL/6 mice are a robust model for studying effects on sensorimotor gating. Researchers should carefully consider these anticipated differences when designing studies to investigate the efficacy and safety profile of this compound, ensuring that the chosen model aligns with the specific research questions being addressed. Further studies directly comparing the effects of this compound in these and other rodent strains are warranted to confirm these predictions and to enhance the translational value of preclinical antipsychotic drug research.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Strain Differences in the Ability to Disrupt Sensorimotor Gating Are Limited to the Dopaminergic System, Specific to Prepulse Inhibition, and Unrelated to Changes in Startle Amplitude or Nucleus Accumbens Dopamine Receptor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain differences in the disruption of prepulse inhibition of startle after systemic and intra-accumbens amphetamine administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benperidol and Clozapine for Modeling Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benperidol and clozapine, two antipsychotic agents with distinctly different profiles, in the context of treatment-resistant schizophrenia (TRS). While clozapine is the established gold-standard therapy for TRS, this compound, a potent first-generation antipsychotic, offers a contrasting pharmacological model. This document synthesizes available data on their efficacy, safety, and mechanisms of action to inform preclinical modeling and drug development efforts.
Executive Summary
Treatment-resistant schizophrenia, affecting up to 30% of patients, presents a significant therapeutic challenge.[1] Clozapine, an atypical antipsychotic, is the only medication with proven efficacy in this population, demonstrating superior outcomes in reducing psychotic symptoms and improving overall function.[1][2] this compound, a high-potency butyrophenone, is a potent dopamine D2 receptor antagonist.[3] Although not established for TRS, its distinct mechanism provides a valuable comparator to clozapine's broad receptor profile for research purposes. Direct comparative clinical trial data between this compound and clozapine for TRS is notably absent in the current literature, underscoring a significant research gap.[3] This guide, therefore, draws upon the individual characteristics and available data for each compound to facilitate a comparative understanding.
Quantitative Data Comparison
The following tables summarize the receptor binding affinities and safety profiles of this compound and clozapine. This data is compiled from various sources and provides a quantitative basis for their distinct pharmacological effects.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
| Receptor | This compound | Clozapine | Pharmacological Implication of Blockade |
| Dopamine | |||
| D1 | - | High (e.g., ~250 nM) | Antipsychotic effects, cognitive function |
| D2 | Very High (e.g., 0.03 nM) [4] | Moderate (e.g., 75-160 nM)[5][6] | Primary antipsychotic effect (positive symptoms) , risk of Extrapyramidal Symptoms (EPS), hyperprolactinemia |
| D3 | Moderate | High | Potential effects on cognition and negative symptoms |
| D4 | High | High (e.g., ~20 nM) | Potential role in atypical antipsychotic action |
| Serotonin | |||
| 5-HT1A | - | Moderate (Partial Agonist) | Anxiolytic, antidepressant effects, potential to reduce EPS |
| 5-HT2A | Moderate | Very High (e.g., ~5 nM) | Atypicality, potential to reduce EPS, improve negative symptoms |
| 5-HT2C | - | High | Anxiolytic effects, potential for weight gain |
| Adrenergic | |||
| α1 | Moderate | Very High (e.g., ~7 nM) | Orthostatic hypotension, sedation |
| α2 | - | High | Potential antidepressant effects, sedation |
| Muscarinic | |||
| M1 | Low | Very High (e.g., 7.5 nM) [6] | Anticholinergic side effects (dry mouth, constipation, blurred vision), potential cognitive impairment |
| Histamine | |||
| H1 | Moderate | Very High (e.g., ~1 nM) | Sedation, weight gain |
A lower Ki value indicates a higher binding affinity. Data is aggregated from multiple sources and should be considered representative.
Table 2: Safety and Tolerability Profile
| Adverse Effect Category | This compound | Clozapine |
| Extrapyramidal Symptoms (EPS) | High Risk (dystonia, parkinsonism, akathisia, tardive dyskinesia)[3][7][8] | Low Risk |
| Metabolic | Moderate risk of weight gain[7] | High Risk (significant weight gain, diabetes, dyslipidemia)[9] |
| Cardiovascular | Orthostatic hypotension, tachycardia, potential for QT prolongation[7][8] | Significant Risk (orthostatic hypotension, tachycardia, myocarditis, cardiomyopathy)[9] |
| Hematological | - | Agranulocytosis (potentially fatal) - requires regular blood monitoring[1][9] |
| Anticholinergic | Low to moderate (e.g., dry mouth, constipation)[3][8] | High (hypersalivation, constipation which can be severe)[1][9] |
| Sedation | High[7] | Very High |
| Seizures | - | Dose-dependent risk [9] |
| Hyperprolactinemia | High Risk [7] | Low Risk |
Signaling Pathways
The distinct clinical profiles of this compound and clozapine are rooted in their differential engagement of intracellular signaling pathways.
This compound: D2 Receptor Antagonism Pathway
This compound's primary mechanism of action is potent antagonism of the dopamine D2 receptor, a typical feature of first-generation antipsychotics. This action is most prominent in the mesolimbic pathway, where it is thought to alleviate the positive symptoms of schizophrenia. However, its blockade of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects.
Clozapine: Multi-Receptor Signaling Network
Clozapine's "atypical" profile stems from its complex interaction with a wide array of neurotransmitter receptors. Its relatively weak D2 receptor antagonism, combined with potent serotonin 5-HT2A antagonism, is a key feature. This serotonin-dopamine antagonism is thought to contribute to its lower risk of EPS and potential efficacy for negative symptoms. Furthermore, its activity at various other receptors contributes to both its therapeutic effects and its extensive side-effect profile.
Experimental Protocols
Given the lack of direct comparative trials, a hypothetical experimental protocol for a Phase 3, randomized, double-blind, active-controlled study is presented below. This protocol is designed to assess the efficacy and safety of an investigational compound (such as this compound) compared to clozapine in patients with treatment-resistant schizophrenia.
1. Study Title: A Phase 3, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug, e.g., this compound] versus Clozapine in Patients with Treatment-Resistant Schizophrenia.
2. Study Objectives:
-
Primary Objective: To compare the efficacy of the investigational drug with clozapine in improving symptoms of schizophrenia as measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 12.
-
Secondary Objectives: To evaluate the effects on positive and negative symptoms, clinical global impression, social and occupational functioning, and to assess the safety and tolerability profile of the investigational drug compared to clozapine.
3. Study Design:
-
A multicenter, randomized, double-blind, parallel-group, active-controlled study.
-
Screening Phase (up to 4 weeks): Confirmation of diagnosis, assessment of treatment resistance history, and washout of prohibited medications.
-
Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either the investigational drug or clozapine.
-
Treatment Phase (12 weeks): Double-blind treatment with flexible dosing based on clinical response and tolerability.
-
Safety Follow-up (4 weeks): Monitoring for any adverse events after discontinuation of the study drug.
4. Patient Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia for at least one year, confirmed by DSM-5 criteria.
-
History of treatment resistance, defined as a lack of satisfactory clinical improvement despite at least two adequate trials of different antipsychotic medications.
-
PANSS total score ≥ 80 at screening and baseline.
-
Clinical Global Impression - Severity (CGI-S) score ≥ 4.
-
-
Exclusion Criteria:
-
Previous adequate trial of clozapine.
-
History of agranulocytosis, neuroleptic malignant syndrome, or severe cardiovascular disease.
-
Substance use disorder within the last 6 months.
-
5. Study Treatments:
-
Investigational Arm: this compound, starting at a low dose and titrated up to a target therapeutic range (e.g., 2-10 mg/day).
-
Active Control Arm: Clozapine, initiated at 12.5 mg once or twice daily and titrated up to a target dose of 300-600 mg/day, as clinically indicated.
6. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in PANSS total score at Week 12.
-
Secondary Endpoints:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Clinical Global Impression - Improvement (CGI-I) and Severity (CGI-S) scales.
-
Personal and Social Performance (PSP) scale.
-
7. Safety Assessments:
-
Monitoring of adverse events, vital signs, weight, and laboratory parameters (including complete blood count with differential for the clozapine arm).
-
Extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).
Experimental Workflow
The following diagram illustrates the logical flow of the proposed clinical trial.
Conclusion
This compound and clozapine represent two extremes of the antipsychotic spectrum. Clozapine's multi-receptor profile makes it uniquely effective for treatment-resistant schizophrenia, albeit with a significant burden of adverse effects that require careful management.[1][2][9] this compound, with its highly potent and selective D2 receptor antagonism, serves as a model for the pharmacological effects and limitations of first-generation antipsychotics.[3] The stark contrast in their receptor binding profiles and, consequently, their clinical effects, provides a valuable framework for researchers modeling the neurobiology of treatment resistance. The profound lack of direct comparative data highlights a critical need for further research to explore the potential of alternative mechanisms, such as potent D2 antagonism, in subpopulations of patients with treatment-resistant schizophrenia. Such studies would be instrumental in guiding the development of novel therapeutics for this challenging condition.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Benperidol in Comparison to Other Butyrophenones: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of benperidol and other selected butyrophenones, namely haloperidol, droperidol, and melperone. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug. This analysis is based on preclinical data from animal studies, which are essential for establishing the initial safety and efficacy profile of a drug.
Comparative Analysis of Therapeutic Index
A direct comparison of the therapeutic index of this compound with other butyrophenones is challenging due to the limited availability of comprehensive preclinical data, particularly the median effective dose (ED50) for antipsychotic activity and the median lethal dose (LD50) for all compounds under identical experimental conditions. However, by compiling available data from various sources, we can construct a comparative overview.
Table 1: Preclinical Toxicity and Efficacy Data for Selected Butyrophenones
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) | Endpoint for ED50 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Rat (Male) | Oral | 128 - 165[1][2] | 0.23 - 0.42 | 305 - 717 (Estimated) | Catalepsy[1] |
| Rat (Female) | Oral | Data Not Available | 0.13 - 0.45 | Data Not Available | Catalepsy[1] | |
| Mouse | Oral | 71[1] | Data Not Available | Data Not Available | Data Not Available | |
| Dog | Oral | 90[1] | Data Not Available | Data Not Available | Data Not Available | |
| Droperidol | Dog | Intravenous | 25[3] | Data Not Available | Data Not Available | Data Not Available |
| Mouse | Intravenous | 20 - 43[3] | Data Not Available | Data Not Available | Data Not Available | |
| Rat | Intravenous | 30[3] | Data Not Available | Data Not Available | Data Not Available | |
| Rabbit | Intravenous | 11 - 13[3] | Data Not Available | Data Not Available | Data Not Available | |
| Mouse | Intramuscular | 195[3] | Data Not Available | Data Not Available | Data Not Available | |
| Rat | Intramuscular | 104 - 110[3] | Data Not Available | Data Not Available | Data Not Available | |
| Rabbit | Intramuscular | 97[3] | Data Not Available | Data Not Available | Data Not Available | |
| Guinea Pig | Intramuscular | 200[3] | Data Not Available | Data Not Available | Data Not Available | |
| Melperone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The therapeutic index for haloperidol is an estimation based on the oral LD50 in male rats and the ED50 for catalepsy, which is a measure of extrapyramidal side effects and can be considered a toxic endpoint in this context. A true therapeutic index would compare the LD50 to the ED50 for the desired antipsychotic effect. Data for this compound and melperone were not available in the public domain.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic effects. The affinity of these drugs for the D2 receptor often correlates with their antipsychotic potency. However, this same mechanism in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), a significant dose-limiting toxicity.
dot
Caption: Butyrophenone Mechanism of Action
Experimental Protocols
Determination of LD50 (Median Lethal Dose)
The LD50 is a standardized measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a population of test animals.
General Protocol (Up-and-Down Procedure - UDP):
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single-sex are typically used.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.
-
Observation: The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The procedure continues until a specified number of reversals in outcome (survival/death) occur.
-
Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.
dot
Caption: LD50 Determination Workflow
Determination of ED50 (Median Effective Dose) for Antipsychotic Activity
The ED50 for antipsychotic activity is often determined using animal models that mimic certain aspects of psychosis. One common model is the conditioned avoidance response (CAR) test.
Conditioned Avoidance Response (CAR) Protocol:
-
Apparatus: A shuttle box with two compartments separated by a partition. The floor of each compartment can deliver a mild electric shock.
-
Training: An animal (e.g., a rat) is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After the animal is trained to a stable level of avoidance, it is treated with the test compound (e.g., a butyrophenone).
-
Evaluation: The drug's ability to block the conditioned avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (moving to the other compartment after the shock is delivered) is measured.
-
Calculation: The ED50 is the dose of the drug that blocks the conditioned avoidance response in 50% of the animals.
Determination of ED50 for Extrapyramidal Side Effects (Catalepsy)
Catalepsy in rodents is a widely used preclinical model to predict the potential of a drug to cause extrapyramidal side effects in humans.
Catalepsy Bar Test Protocol:
-
Apparatus: A horizontal bar is elevated at a specific height (e.g., 9 cm for rats).[4]
-
Procedure: The animal's forepaws are gently placed on the bar.[5]
-
Measurement: The time it takes for the animal to remove both paws from the bar and return to a normal posture is recorded.[5] A cut-off time (e.g., 180 seconds) is typically set.[2]
-
Dosing: Different groups of animals are treated with various doses of the test compound.
-
Evaluation: The dose-dependent increase in the time the animal remains on the bar is measured.
-
Calculation: The ED50 is the dose that produces a predetermined level of catalepsy (e.g., remaining on the bar for at least 20 seconds) in 50% of the animals.
dot
Caption: Catalepsy Test Workflow
Conclusion
The available preclinical data is insufficient to definitively rank the therapeutic indices of this compound, haloperidol, droperidol, and melperone. While some LD50 data for haloperidol and droperidol are available, a comprehensive comparison requires corresponding ED50 values for their antipsychotic effects, which are largely absent from the public domain. Furthermore, the lack of any LD50 or ED50 data for this compound and melperone prevents their inclusion in a quantitative comparison.
For a robust evaluation, further head-to-head preclinical studies employing standardized methodologies are necessary. Such studies should aim to determine both the LD50 and the ED50 for antipsychotic efficacy (e.g., using the conditioned avoidance response model) for each of these butyrophenones in the same animal species and under the same experimental conditions. This would allow for a direct and meaningful comparison of their therapeutic indices and provide valuable insights into their relative safety profiles. The catalepsy bar test can serve as a useful tool to assess the potential for extrapyramidal side effects, a key component of the toxicity profile of these drugs.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benperidol for Schizophrenia: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Benperidol, a potent butyrophenone antipsychotic, has been utilized in the treatment of schizophrenia since the 1960s. Despite its long history, a comprehensive meta-analysis of its clinical trial data is notably absent in contemporary literature. This guide provides a comparative overview of this compound, contextualized with data from other prominent typical and atypical antipsychotics. Due to the scarcity of robust clinical trial data for this compound, this analysis relies on its established pharmacological profile as a high-potency dopamine D2 receptor antagonist to draw comparisons with more extensively studied compounds.
Executive Summary
This compound is a high-potency first-generation (typical) antipsychotic characterized by its strong antagonism of dopamine D2 receptors. This mechanism is believed to underpin its efficacy in treating the positive symptoms of schizophrenia. However, this potent D2 blockade is also associated with a high risk of extrapyramidal side effects (EPS). In comparison to atypical (second-generation) antipsychotics, this compound is expected to have a less favorable side effect profile, particularly concerning metabolic and sedative effects. The limited available data, primarily from a single small, unpublished study, suggests potential inferiority in global state improvement when compared to the typical antipsychotic perphenazine. This underscores the critical need for well-designed, large-scale clinical trials to accurately determine this compound's efficacy and safety profile in the modern treatment landscape for schizophrenia.
Comparative Efficacy of Antipsychotics
The following table summarizes the comparative efficacy of various antipsychotics based on common clinical trial endpoints. Data for this compound is limited and largely inferred from its pharmacological class.
| Antipsychotic | Class | Change in PANSS Total Score | Change in BPRS Score | CGI-I Score (Much/Very Much Improved) |
| This compound | Typical (High-Potency) | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Typical (High-Potency) | Significant improvement vs. placebo[1][2][3] | Significant improvement vs. placebo[1] | Superior to placebo[1][2] |
| Chlorpromazine | Typical (Low-Potency) | Significant improvement vs. placebo[4][5] | - | Superior to placebo[4][5] |
| Risperidone | Atypical | At least comparable to haloperidol[6][7] | - | Comparable to haloperidol[6] |
| Olanzapine | Atypical | Significant improvement from baseline[8][9] | Significant improvement from baseline[8] | Significant improvement[8] |
| Aripiprazole | Atypical | Similar efficacy to other antipsychotics[10][11] | Significant improvement vs. placebo[3] | Similar to other antipsychotics[10] |
| Clozapine | Atypical | Superior to other antipsychotics for treatment-resistant schizophrenia[12][13][14] | - | Superior efficacy in treatment-resistant cases[12][14] |
PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; CGI-I: Clinical Global Impression - Improvement. Data for this compound is inferred and not based on robust clinical trial evidence.
Comparative Safety and Tolerability
The safety profile of antipsychotics is a critical factor in treatment selection. This compound, as a high-potency typical antipsychotic, is associated with a high incidence of extrapyramidal symptoms.
| Antipsychotic | Extrapyramidal Symptoms (EPS) | Weight Gain | Sedation | Prolactin Elevation |
| This compound | High | Low | Low to Moderate | High |
| Haloperidol | High[2] | Low to Moderate | Low | High |
| Chlorpromazine | Moderate[4][5] | High | High[4][5] | Moderate |
| Risperidone | Moderate (dose-dependent)[7] | Moderate | Moderate | High |
| Olanzapine | Low[15] | High[8][16] | High[15] | Moderate |
| Aripiprazole | Low[10][11] | Low | Low | Low (can be lowering) |
| Clozapine | Very Low[17] | High | High | Low |
Experimental Protocols
Given the lack of detailed published protocols for this compound clinical trials, a generalized experimental protocol for a typical Phase III, randomized, double-blind, active-comparator study for a new antipsychotic in schizophrenia is outlined below.
Study Objective: To evaluate the efficacy and safety of the investigational antipsychotic compared to a standard-of-care antipsychotic in adult patients with an acute exacerbation of schizophrenia.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, parallel-group, active-comparator controlled.
-
Duration: 6-week treatment period.
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia as defined by DSM-5 criteria.
-
Acute exacerbation of psychotic symptoms.
-
PANSS total score ≥ 80 at screening and baseline.
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Primary negative symptoms.
-
Significant or unstable medical conditions.
-
Substance use disorder within the last 6 months.
-
History of neuroleptic malignant syndrome.
Intervention:
-
Investigational Drug Group: Fixed or flexible dose of the investigational antipsychotic.
-
Active Comparator Group: Fixed or flexible dose of a standard-of-care antipsychotic (e.g., olanzapine or risperidone).
Assessments:
-
Efficacy:
-
Positive and Negative Syndrome Scale (PANSS) administered at baseline and weeks 1, 2, 4, and 6.[18][19][20]
-
Brief Psychiatric Rating Scale (BPRS) administered at baseline and weeks 1, 2, 4, and 6.[18][19]
-
Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales administered at baseline and weeks 1, 2, 4, and 6.[18][19]
-
-
Safety and Tolerability:
-
Adverse event monitoring at each visit.
-
Extrapyramidal Symptom Rating Scale (ESRS), Abnormal Involuntary Movement Scale (AIMS), or Simpson-Angus Scale (SAS) for EPS, administered at baseline and weeks 1, 2, 4, and 6.[21][22][23]
-
Body weight and vital signs at each visit.
-
Fasting metabolic labs (glucose, lipids) at baseline and week 6.
-
Prolactin levels at baseline and week 6.
-
Electrocardiogram (ECG) at baseline and week 6.
-
Statistical Analysis:
-
The primary efficacy endpoint will be the change from baseline in PANSS total score at week 6, analyzed using a mixed-effects model for repeated measures (MMRM).
-
Secondary efficacy endpoints will be analyzed similarly.
-
Safety data will be summarized using descriptive statistics.
Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to ameliorate the positive symptoms of schizophrenia.
References
- 1. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 2. Haloperidol versus placebo for schizophrenia | Cochrane [cochrane.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine versus placebo for schizophrenia | Cochrane [cochrane.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Risperidone: clinical safety and efficacy in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 6-year open-label study of the efficacy and safety of olanzapine long-acting injection in patients with schizophrenia: a post hoc analysis based on the European label recommendation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of aripiprazole for the treatment of schizophrenia: an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of clozapine in psychotic disorders-a systematic quantitative meta-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clozapine for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The safety of olanzapine compared with other antipsychotic drugs: results of an observational prospective study in patients with schizophrenia (EFESO Study). Pharmacoepidemiologic Study of Olanzapine in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olanzapine - Wikipedia [en.wikipedia.org]
- 17. Clozapine - Wikipedia [en.wikipedia.org]
- 18. Linking the PANSS, BPRS, and CGI: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Linking the PANSS, BPRS, and CGI: Clinical Implications | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 22. physiciansweekly.com [physiciansweekly.com]
- 23. psychdb.com [psychdb.com]
Safety Operating Guide
Proper Disposal Procedures for Benperidol: A Guide for Laboratory Professionals
The proper disposal of Benperidol, a highly potent butyrophenone antipsychotic, is a critical component of laboratory safety and environmental responsibility.[1] Due to its pharmacological activity and potential for environmental persistence, adherence to regulated disposal protocols is essential to prevent contamination and ensure the safety of personnel and ecosystems.[2][3][4] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a research or drug development setting.
Core Disposal Principles
Discharge of this compound into the environment must be strictly avoided.[5] The primary directive is to manage waste this compound as a hazardous chemical. Under no circumstances should it be disposed of via standard drains or sewer systems.[5] The recommended methods involve chemical destruction or incineration by a licensed facility. All procedures must comply with local, regional, and national regulations for hazardous waste.[6]
Regulatory and Safety Data
Proper handling and disposal are guided by safety data sheets which provide key hazard and precautionary statements.
| Identifier | Statement | Significance |
| H302 | Harmful if swallowed.[6] | Indicates acute oral toxicity. |
| H332 | Harmful if inhaled.[6] | Highlights the risk of respiratory effects upon inhalation of dust or aerosols. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6] | Emphasizes the need for proper ventilation and respiratory protection. |
| P273 | Avoid release to the environment. | A general but critical principle for chemical waste. |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][6] | This is the primary directive for the disposal of this compound waste. |
Operational Protocol for Disposal
This protocol outlines the necessary steps for safely managing this compound waste from collection to final disposal.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling waste this compound, ensure all personnel are equipped with appropriate PPE to minimize exposure.
-
Handling Location : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[5]
-
Protective Clothing : Wear suitable protective clothing and chemical-impermeable gloves to prevent skin contact.[5]
-
Eye and Face Protection : Use safety glasses or goggles to protect against splashes or dust.
-
Respiratory Protection : To prevent inhalation, avoid the formation of dust and aerosols.[5] If there is a risk of airborne particles, appropriate respiratory protection should be worn.
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent accidental release.
-
Collect Waste : Place all waste this compound, including contaminated materials (e.g., weighing papers, pipette tips), into a designated container.
-
Use Appropriate Containers : The chemical waste must be kept in suitable, closed, and clearly labeled containers for disposal.[5] The container should be robust and compatible with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
Step 3: Storage and Disposal Route
Waste must be stored securely before being transferred to a certified disposal facility.
-
Secure Storage : Store the sealed waste container in a dry, cool, and well-ventilated area, segregated from incompatible materials.[5]
-
Engage a Licensed Waste Contractor : The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not attempt to treat the chemical waste in-house unless equipped with the appropriate, certified facilities.
-
Documentation : Maintain a clear record of the waste, including its composition and quantity, for the disposal contractor.
Step 4: Decontamination and Packaging Disposal
Empty containers that once held this compound must also be treated as hazardous waste or properly decontaminated.
-
Container Decontamination : Empty containers can be triple-rinsed (or the equivalent) with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous chemical waste.
-
Disposal of Decontaminated Containers : Once decontaminated, containers may be offered for recycling or reconditioning.[5]
-
Alternative for Un-decontaminated Containers : If not decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or via controlled incineration, depending on the material and local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated packaging.
Caption: Workflow for the safe disposal of this compound and its packaging.
Environmental Considerations
The strict disposal protocols for this compound are necessary due to the broader environmental impact of pharmaceutical pollutants.[7] Psychiatric drugs are of particular concern because they are designed to be biologically active at low concentrations and act on neuroendocrine systems that are highly conserved across many species.[2][4] Improper disposal can lead to the contamination of water sources, as wastewater treatment plants are often not equipped to remove such complex molecules.[2][3][8] Studies have shown that some antipsychotics can bioaccumulate in the food chain, posing a potential risk to wildlife and ecosystems.[2][3][4] Therefore, responsible disposal is a key part of sustainable scientific practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
